3-Bromo-4-fluorobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWSODQPUJMFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-71-1 | |
| Record name | 3-Bromo-4-fluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-4-fluorobenzyl bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzyl bromide is a halogenated aromatic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, featuring a reactive benzyl bromide group and a substituted phenyl ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its applications in medicinal chemistry.
Core Chemical Properties
This compound, with the CAS number 78239-71-1, is a solid at room temperature.[1] It is characterized by the molecular formula C₇H₅Br₂F.[2] The presence of both bromine and fluorine atoms on the benzene ring, in addition to the bromine in the benzylic position, imparts specific reactivity and physical characteristics to the molecule. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 78239-71-1 | [1] |
| Molecular Formula | C₇H₅Br₂F | [2] |
| Molecular Weight | 267.92 g/mol | [2] |
| Melting Point | 39.0 to 43.0 °C | [2] |
| Boiling Point | 259.8±25.0 °C (Predicted) | [3] |
| Density | 1.923±0.06 g/cm³ (Predicted) | [3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2] |
| Solubility | Soluble in Methanol; Slightly soluble in water | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.
Protocol 1: Radical Bromination of 3-Bromo-4-fluorotoluene
This method involves the free-radical bromination of the benzylic methyl group of 3-bromo-4-fluorotoluene.
Materials:
-
3-Bromo-4-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
1,2-Dichloroethane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a reaction flask, dissolve 3-bromo-4-fluorotoluene (e.g., 6 mL, 48 mmol) and N-bromosuccinimide (e.g., 2.7 g, 15 mmol) in 1,2-dichloroethane.
-
Add a catalytic amount of 2,2'-azobisisobutyronitrile (e.g., 16 mg, 0.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours.
-
Upon completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.
-
Dilute the reaction mixture with 1,2-dichloroethane (e.g., 40 mL) and wash with water (e.g., 2 x 50 mL).
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
The product, this compound, can be further purified by recrystallization or chromatography. A reported yield for this procedure is approximately 72%.[3]
Protocol 2: Bromination of 3-Bromo-4-fluorobenzyl alcohol
This alternative synthesis involves the conversion of the corresponding benzyl alcohol to the benzyl bromide.
Materials:
-
3-Bromo-4-fluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-bromo-4-fluorobenzyl alcohol (e.g., 20.5 g, 0.1 mol) in anhydrous toluene (e.g., 100 ml).
-
Cool the solution to 0-10 °C with stirring.
-
Slowly add phosphorus tribromide (e.g., 10 g) dropwise to the cooled solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into water (e.g., 500 ml) to quench the reaction.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and remove the solvent by distillation under reduced pressure.
-
The residue can be purified by vacuum distillation to obtain this compound.
Reactivity and Applications in Drug Discovery
This compound is a valuable reagent in medicinal chemistry due to its dual reactivity. The benzyl bromide moiety is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of the 3-bromo-4-fluorobenzyl group onto various scaffolds containing nucleophilic centers such as amines, phenols, and thiols.[2][4] Concurrently, the bromine atom on the aromatic ring can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]
This versatile reactivity profile makes it a key intermediate in the synthesis of a wide range of biologically active molecules, including potential antibacterial, antifungal, and anticancer agents.[2] The presence of the fluorine atom can also impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.[2]
A common application of this compound is in the synthesis of piperazine derivatives, which are prevalent scaffolds in many approved drugs. The reaction with piperazine proceeds via a nucleophilic substitution, as illustrated in the workflow below.
Caption: Synthesis of 1-(3-Bromo-4-fluorobenzyl)piperazine.
Safety and Handling
This compound is classified as a corrosive and toxic substance.[3] It is a lachrymator, meaning it can cause tearing.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]
Conclusion
This compound is a key synthetic intermediate with a well-defined set of chemical and physical properties. Its utility in the pharmaceutical and chemical industries is underscored by its versatile reactivity, enabling the construction of complex molecules through both nucleophilic substitution and cross-coupling reactions. The detailed experimental protocols provided herein offer a practical guide for its synthesis, while an understanding of its reactivity and safety precautions is essential for its effective and safe use in a research and development setting.
References
A Comprehensive Technical Guide to 3-Bromo-4-fluorobenzyl bromide (CAS: 78239-71-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-4-fluorobenzyl bromide, a key intermediate in pharmaceutical and organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent use, safety and handling procedures, and its applications in medicinal chemistry.
Core Compound Properties
This compound, with the molecular formula C₇H₅Br₂F, is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a benzyl group substituted with both bromine and fluorine atoms, makes it a reactive and versatile building block in the synthesis of more complex molecules.[1][2]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78239-71-1 | [3] |
| Molecular Formula | C₇H₅Br₂F | [1][2] |
| Molecular Weight | 267.92 g/mol | [1] |
| Appearance | White to light yellow crystalline solid or powder | [1][2] |
| Melting Point | 41 °C | [4] |
| Boiling Point | 99-100 °C at 3 mbars | [5] |
| Purity | Typically >97.0% (GC) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are best consulted directly from spectral databases, typical ¹H NMR assignments are provided below.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.2-7.8 | m |
| Benzyl Methylene Protons | ~4.6 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
Synthesis and Reactions
This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate in the creation of pharmaceutical compounds.[6][7] Its reactivity is centered around the benzylic bromide, which is susceptible to nucleophilic substitution.
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: Bromination of 3-Bromo-4-fluorobenzyl alcohol [5]
-
Reactants: 3-bromo-4-fluoro-benzyl alcohol, phosphorus tribromide.
-
Solvent: Anhydrous toluene.
-
Procedure:
-
Dissolve 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 100 ml of anhydrous toluene.
-
Cool the solution to 0-10 °C with stirring.
-
Add 10 g of phosphorus tribromide dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 500 ml of water.
-
Separate the organic phase, dry it over magnesium sulphate, and remove the solvent under vacuum.
-
Distill the residue in vacuo to obtain the final product.
-
-
Yield: 24 g (89.6% of theory).[5]
Method 2: Radical Bromination of 3-Bromo-4-fluorotoluene
-
Reactants: 3-bromo-4-fluorotoluene, N-bromosuccinimide (NBS).
-
Initiator: Azoisobutyronitrile (AIBN).
-
Solvent: Carbon tetrachloride.
-
Procedure:
-
Dissolve 0.228 mol of 3-bromo-4-fluorotoluene in 300 ml of anhydrous carbon tetrachloride.
-
Add 43 g of N-bromosuccinimide.
-
Heat the mixture to reflux.
-
Add 5 g of azoisobutyronitrile to initiate the reaction.
-
Continue refluxing for 4 hours after the initial exothermic reaction subsides.
-
Cool the reaction mixture to 10 °C and filter off the succinimide.
-
Evaporate the carbon tetrachloride in vacuo to yield the product.
-
Use in Subsequent Reactions: Synthesis of 3-Bromo-4-fluorobenzaldehyde[8]
This protocol details the use of this compound in the synthesis of 3-bromo-4-fluorobenzaldehyde, a valuable pharmaceutical intermediate.
-
Reactants: this compound, hexamethylenetetramine.
-
Solvent: Methylene chloride.
-
Procedure:
-
Reflux a mixture of 0.224 mol of this compound and 80 g of hexamethylenetetramine in 200 ml of methylene chloride for 3 hours.[8]
-
Cool the mixture to 5-10 °C and filter the precipitate.
-
Wash the precipitate with 100 ml of methylene chloride.
-
Reflux the precipitate with 100 ml of 50% aqueous acetic acid for 5 hours.
-
Add 25 ml of concentrated hydrochloric acid and reflux for an additional 30 minutes.
-
Cool the reaction mixture to 10-20 °C to obtain 3-bromo-4-fluorobenzaldehyde.[8]
-
Experimental and Synthesis Workflows
The following diagrams, generated using DOT language, visualize the synthesis and reaction workflows.
Safety and Handling
This compound is a corrosive and hazardous substance that requires careful handling in a laboratory setting.[3]
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | GHS Classification | Recommended PPE |
| Skin Corrosion/Irritation | Category 1B | Protective gloves, flame-retardant antistatic protective clothing |
| Serious Eye Damage | Category 1 | Safety glasses with side-shields or goggles, face shield |
| Corrosive to Metals | May be corrosive to metals | Store in a corrosive resistant container |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[10]
First Aid Measures
-
If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with water/shower.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
In all cases of exposure, seek immediate medical attention.[9][10]
Applications in Drug Development
The presence of bromine and fluorine atoms in this compound makes it a compound of interest in medicinal chemistry. Halogens can influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.[1] While specific research on this compound is limited, structurally similar halogenated compounds have been investigated for their potential as:
-
Antibacterial and antifungal agents: The introduction of halogens can enhance the antimicrobial activity of a molecule.[1]
-
Anticancer agents: Halogenated compounds are explored for their potential to interact with cellular processes involved in cancer development.[1]
Its primary role is as a versatile intermediate, enabling the synthesis of a wide array of more complex molecules for biological screening and drug development.[1][2]
References
- 1. Buy this compound | 78239-71-1 [smolecule.com]
- 2. CAS 78239-71-1: 2-Bromo-4-(bromomethyl)-1-fluorobenzene [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound >97.0%(GC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 5. prepchem.com [prepchem.com]
- 6. This compound CAS#: 78239-71-1 [amp.chemicalbook.com]
- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. HU188369B - Process for preparing 3-bromo-4-fluoro-benzaldehyde - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
synthesis of 3-Bromo-4-fluorobenzyl bromide from 3-bromo-4-fluorotoluene
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluorobenzyl bromide from 3-bromo-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing, from its precursor, 3-bromo-4-fluorotoluene. The synthesis proceeds via a free-radical bromination of the benzylic methyl group. This guide details the reaction mechanism, offers a specific experimental protocol, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive benzyl bromide group and a substituted aromatic ring, allows for diverse subsequent chemical modifications. The most direct and common method for its preparation is the selective bromination of the methyl group of 3-bromo-4-fluorotoluene. This transformation is a classic example of a benzylic halogenation, which proceeds through a free-radical chain mechanism.
The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, is the preferred method for this type of transformation.[1][2] NBS is favored over molecular bromine (Br₂) because it maintains a low, constant concentration of bromine in the reaction mixture, which suppresses competitive electrophilic aromatic substitution on the benzene ring.[3][4][5] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means.[2][6]
Reaction Principle and Mechanism
The synthesis of this compound from 3-bromo-4-fluorotoluene is a free-radical substitution reaction. The benzylic C-H bonds are weaker than other sp³ C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance with the aromatic ring, making the benzylic position particularly susceptible to radical abstraction.[7]
The reaction mechanism using NBS and a radical initiator like AIBN proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the homolytic cleavage of the initiator (AIBN) upon heating to form two carbon-centered radicals and nitrogen gas. A resulting radical then abstracts a hydrogen from trace amounts of HBr present to generate a bromine radical, or it reacts directly with the N-Br bond of NBS.[2][8]
-
Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-4-fluorotoluene to form a resonance-stabilized 3-bromo-4-fluorobenzyl radical and hydrogen bromide (HBr).[7] Second, this benzylic radical reacts with a bromine molecule (Br₂) to yield the desired product, this compound, and a new bromine radical, which continues the chain. The required Br₂ is generated in situ from the reaction of NBS with the HBr produced in the first propagation step.[2][4][5]
-
Termination: The chain reaction is terminated by the combination of any two radical species in the mixture.
Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound.[9]
3.1 Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 3-bromo-4-fluorotoluene | 189.02 | 9.07 g (6.0 mL) | 48 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 8.54 g | 48 | 1.0 |
| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 16 mg | 0.1 | 0.002 |
| 1,2-Dichloroethane | 98.96 | ~50 mL | - | - |
| Water (Deionized) | 18.02 | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
3.2 Apparatus
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and clamps
3.3 Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorotoluene (6.0 mL, 48 mmol) and N-bromosuccinimide (8.54 g, 48 mmol).
-
Solvent and Initiator Addition: Add 1,2-dichloroethane (10 mL) to the flask, followed by the radical initiator, 2,2'-azobisisobutyronitrile (16 mg, 0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 84 °C) with vigorous stirring. The reaction is often accompanied by a color change. Maintain reflux for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.
-
Filtration and Extraction: Dilute the reaction mixture with an additional 40 mL of 1,2-dichloroethane. Filter the mixture to remove the succinimide. Transfer the filtrate to a separatory funnel and wash it with water (2 x 50 mL) to remove any remaining succinimide and HBr.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase to a small volume using a rotary evaporator.
-
Product Isolation: The crude product is obtained as a residue. Based on literature, this procedure yields this compound as a white solid.[9] The reported yield is approximately 9.2 g (72%).[9] The product has a melting point of 41 °C.[9]
Data Summary and Characterization
The following table summarizes the key quantitative data for the described synthesis.
| Parameter | Value | Reference |
| Starting Material | 3-bromo-4-fluorotoluene | [9] |
| Reagents | N-Bromosuccinimide (NBS), AIBN | [9] |
| Solvent | 1,2-Dichloroethane | [9] |
| Molar Ratio (SM:NBS) | 1:1 | [9] |
| Reaction Temperature | Reflux (~84 °C) | [9] |
| Reaction Time | 2 hours | [9] |
| Product | This compound | [9] |
| Physical Form | White Solid | [9] |
| Melting Point | 41 °C | [9] |
| Reported Yield | 72% | [9] |
Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure, particularly the appearance of the benzylic CH₂Br signal (~4.5 ppm in ¹H NMR) and the disappearance of the benzylic CH₃ signal.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
Melting Point Analysis: To assess the purity of the solid product.
Safety Precautions
-
Benzyl Bromides: this compound is expected to be a lachrymator (tear-inducing agent) and a skin irritant.[9] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Solvents: 1,2-dichloroethane is a toxic and flammable solvent. Avoid inhalation and skin contact. Carbon tetrachloride, another common solvent for this reaction, is highly toxic and a carcinogen and should be avoided if possible.[10]
-
Reagents: N-Bromosuccinimide (NBS) is an irritant. Avoid inhalation of dust and contact with skin.
Conclusion
The synthesis of this compound from 3-bromo-4-fluorotoluene via free-radical bromination with N-Bromosuccinimide and a radical initiator like AIBN is an effective and well-established method. The procedure provides good yields and relies on a predictable reaction mechanism.[9] Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of this synthesis in a laboratory setting. This guide provides the necessary technical details to aid researchers in producing this important chemical intermediate.
References
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. Contact Support [mychemblog.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Bromination - Benzylic Bromination [commonorganicchemistry.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. This compound CAS#: 78239-71-1 [amp.chemicalbook.com]
- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-4-fluorobenzyl bromide molecular weight and formula
An In-depth Technical Guide on 3-Bromo-4-fluorobenzyl bromide
This technical guide provides essential chemical data for this compound, a compound relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis.
Core Chemical Properties
The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C7H5Br2F[1] |
| Molecular Weight | 267.92 g/mol [2] |
| CAS Number | 78239-71-1[1][2] |
Structural Elucidation
The nomenclature "this compound" describes a benzene ring attached to a bromomethyl group (benzyl bromide), which is further substituted with a bromine atom at the third position and a fluorine atom at the fourth position. The logical relationship between the name and the final structure is detailed in the diagram below.
References
Spectroscopic Characterization of 3-Bromo-4-fluorobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-4-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format for easy interpretation. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a workflow diagram for the complete spectroscopic analysis process.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. Note: The data presented here are predicted values based on the analysis of similar compounds and established spectroscopic principles, as direct experimental data is not publicly available.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.65 | d | ~2.0 | 1H | Ar-H |
| ~7.45 | dd | ~8.5, 2.0 | 1H | Ar-H |
| ~7.15 | t | ~8.5 | 1H | Ar-H |
| 4.49 | s | - | 2H | -CH₂Br |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~138.0 (d, ⁴JCF ≈ 3 Hz) | C-C-Br |
| ~133.0 (d, ³JCF ≈ 8 Hz) | C-H |
| ~130.0 (d, ³JCF ≈ 5 Hz) | C-H |
| ~117.0 (d, ²JCF ≈ 21 Hz) | C-H |
| ~110.0 (d, ²JCF ≈ 20 Hz) | C-Br |
| ~32.0 | -CH₂Br |
Solvent: CDCl₃
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1590, 1485 | Strong, Strong | Aromatic C=C stretch |
| 1280 | Strong | C-F stretch |
| 1220 | Strong | C-Br stretch (benzyl bromide) |
| 1050 | Medium | In-plane C-H bend |
| 820 | Strong | Out-of-plane C-H bend (parasubstitution pattern) |
| 680 | Medium | C-Br stretch (aromatic) |
Sample Preparation: KBr pellet or thin film
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 268, 270, 272 | ~50, 100, 50 | [M]⁺ (Molecular ion with Br isotopes) |
| 189, 191 | ~10, 10 | [M-Br]⁺ |
| 109 | ~90 | [M-Br-Br]⁺ or [C₇H₅F]⁺ |
| 90 | ~40 | [C₇H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired at room temperature. A spectral width of ~250 ppm is used, with a sufficient number of scans to obtain clear signals for all carbon atoms, including quaternary carbons.
Infrared (IR) Spectroscopy
FT-IR spectra are recorded on a Fourier Transform Infrared spectrometer.
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with an electron ionization source.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, either via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, the sample is heated to ensure volatilization.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 3-Bromo-4-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and presents a visual representation of its synthesis pathway.
Core Physical Properties
This compound is a solid at room temperature, appearing as a white or colorless to light yellow powder or lump.[1] Its key physical properties are summarized in the table below.
| Physical Property | Value |
| Melting Point | 39.0 - 43.0 °C[1] |
| 41 °C[2] | |
| Boiling Point | 259.8 ± 25.0 °C (Predicted) at 760 mmHg[2] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical constants such as melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[3]
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] The presence of impurities typically leads to a depression and broadening of the melting point range.[3]
Methodology: Capillary Method
A common and effective method for determining the melting point of a crystalline solid involves using a melting point apparatus with a heated metal block or an oil bath (like a Thiele tube).
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[4][5]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically around 2 °C per minute, to ensure uniform heat distribution.
-
Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely liquefies are recorded. This range is reported as the melting point.[5] For a preliminary determination, a faster heating rate can be used to find an approximate melting point.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7]
Methodology: Small-Scale Capillary Technique
For determining the boiling point of a small quantity of liquid, a common laboratory technique involves a fusion tube and an inverted capillary tube.
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[6][8][9]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as an oil bath or a heating block.[6][8]
-
Heating and Observation: The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][7] The heating is then discontinued, and the apparatus is allowed to cool slowly.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
Synthesis and Reactivity
This compound is a valuable reagent in organic synthesis, often utilized for the introduction of the 3-bromo-4-fluorobenzyl moiety into various molecules.
Synthesis Pathway
The compound is typically synthesized from 3-bromo-4-fluorotoluene via a free radical bromination reaction.
Caption: Synthesis of this compound.[2]
Typical Reactivity: Nucleophilic Substitution
Benzyl bromides are reactive electrophiles that readily undergo nucleophilic substitution reactions (S_N2), where the bromide is displaced by a nucleophile. This reactivity is fundamental to their application in drug discovery and materials science for building more complex molecules.
Caption: General S_N2 reaction pathway for benzyl bromides.
References
- 1. This compound | 78239-71-1 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound CAS#: 78239-71-1 [amp.chemicalbook.com]
- 3. athabascau.ca [athabascau.ca]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
Solubility Profile of 3-Bromo-4-fluorobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorobenzyl bromide in organic solvents. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative summary based on available information and theoretical principles. This guide is intended to be a practical resource for laboratory professionals requiring solubility data for reaction planning, process development, and other research applications.
Introduction
This compound is a substituted aromatic halide commonly employed as a building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. This guide outlines the known solubility properties of this compound and provides a methodology for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 41 °C |
| Boiling Point | 259.8±25.0 °C (Predicted) |
| Density | 1.923±0.06 g/cm³ (Predicted) |
Solubility Data
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The absence of this data highlights the need for empirical determination in the context of specific research or process requirements.
Qualitative Solubility Data
Limited qualitative solubility information is available. This information, combined with the solubility of structurally similar compounds, provides a general understanding of its solubility profile.
Table 2: Qualitative Solubility of this compound and Structurally Similar Compounds
| Solvent | Compound | Solubility |
| Methanol | This compound | Soluble[1] |
| Water | This compound | Slightly soluble[1] |
| Chloroform | 3-Fluorobenzyl bromide | Soluble[2] |
| Chloroform | 3-Bromobenzyl bromide | Sparingly soluble[3] |
| Dichloromethane | 3-Bromobenzyl bromide | Soluble[4] |
| Diethyl Ether | 3-Bromobenzyl bromide | Soluble[4] |
| Dioxane | 2-Bromobenzyl bromide | Soluble (1 g/10 mL)[5][6] |
| Ethyl Acetate | 3-Fluorobenzyl bromide | Soluble[2] |
Based on its structure—a moderately polar aromatic ring with halogen substituents and a bromomethyl group—this compound is expected to be soluble in a range of polar aprotic and nonpolar organic solvents. Its solubility is likely to be lower in highly polar protic solvents (aside from potential reactivity) and very low in water, which is consistent with the available data.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., THF, DMF, DMSO, acetonitrile, toluene, etc.)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Oven for drying
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
References
An In-depth Technical Guide on the Stability and Storage of 3-Bromo-4-fluorobenzyl bromide
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Bromo-4-fluorobenzyl bromide (CAS No: 78239-71-1), a key intermediate in various pharmaceutical syntheses.
Physicochemical Properties Influencing Stability
The inherent stability of this compound is dictated by its chemical structure and physical properties. Understanding these characteristics is crucial for its proper handling and storage.
| Property | Value | Implication for Stability |
| Melting Point | 39.0 to 43.0 °C[1] | The relatively low melting point suggests that the solid may melt or soften at elevated ambient temperatures, potentially affecting its long-term stability and handling. |
| Boiling Point | ~259.8 °C (Predicted)[2] | A high boiling point indicates low volatility under standard conditions, reducing the risk of evaporation from a properly sealed container. |
| Density | ~1.923 g/cm³ (Predicted)[2] | This value is primarily for informational purposes and has minimal direct impact on chemical stability. |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid[1] | A change in color from white/colorless to yellow or brown upon storage can be an indicator of degradation. |
| Solubility | Soluble in Methanol[2] | While useful for reactions, storage in protic solvents like methanol is not recommended as it may lead to solvolysis of the reactive benzyl bromide group. |
| Sensitivity | Lachrymatory[2] | This indicates the compound is an irritant, particularly to the eyes, necessitating careful handling in a well-ventilated area. It also suggests reactivity. |
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from suppliers and safety data sheets:
-
Temperature: For long-term storage, refrigeration at 2-8°C is advised.[2] This minimizes the rate of potential degradation reactions.
-
Atmosphere: Storage under an inert gas atmosphere , such as nitrogen or argon, is recommended.[2][3] This prevents reaction with atmospheric moisture and oxygen.
-
Container: The compound should be kept in a tightly closed container . This prevents the ingress of moisture and other atmospheric contaminants. Store in the original container, which may be specifically designed for chemical resistance.[1]
-
Environment: Store in a dry, cool, and well-ventilated place .[4] Avoid areas with high humidity or direct sunlight. The storage area should be designated for corrosive materials.[5]
-
Purity: The purity of the compound as supplied is typically greater than 98.0%, as determined by Gas Chromatography (GC).[1]
Incompatible Materials and Conditions to Avoid
To prevent hazardous reactions and degradation of the product, avoid contact with the following:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Bases: May promote elimination or substitution reactions, leading to degradation of the compound.
-
Moisture: this compound is sensitive to moisture, which can lead to hydrolysis of the benzyl bromide moiety, forming the corresponding alcohol and hydrobromic acid.
-
Metals: The compound may be corrosive to certain metals.[5]
Logical Workflow for Ensuring Chemical Stability
The following diagram illustrates the key steps and considerations for maintaining the stability of this compound from receipt to long-term storage.
Caption: Logical workflow for maintaining the stability of this compound.
Experimental Protocol: Stability Assessment (Illustrative Example)
Objective: To determine the stability of this compound under various storage conditions over time.
Methodology:
-
Sample Preparation:
-
Procure a high-purity batch of this compound.
-
Aliquot the compound into several vials suitable for the chosen storage conditions.
-
Some vials should be sealed under an inert atmosphere (e.g., argon or nitrogen), while others are sealed under normal atmosphere to serve as a comparison.
-
-
Storage Conditions:
-
Store the vials under a matrix of conditions, for example:
-
Recommended: 2-8°C, inert atmosphere, protected from light.
-
Ambient: 25°C / 60% Relative Humidity (RH), normal atmosphere.
-
Accelerated: 40°C / 75% RH, normal atmosphere.
-
Light Exposure: 25°C, exposed to controlled UV/Vis light.
-
-
-
Time Points:
-
Establish a schedule for pulling samples for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
-
Analytical Method:
-
A stability-indicating analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector, should be developed and validated.
-
GC Method Example:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
The method must be able to separate the intact this compound from potential degradation products (e.g., 3-bromo-4-fluorobenzyl alcohol, 3-bromo-4-fluorobenzaldehyde).
-
-
Data Analysis:
-
At each time point, analyze a sample from each storage condition.
-
Calculate the purity of this compound as a percentage of the peak area.
-
Identify and quantify any significant degradation products.
-
Plot the purity versus time for each condition to determine the degradation rate and estimate the shelf life.
-
The following diagram outlines the workflow for a typical stability study.
Caption: Experimental workflow for a stability assessment study.
References
Safety and Handling of 3-Bromo-4-fluorobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-4-fluorobenzyl bromide (CAS No. 78239-71-1), a halogenated aromatic hydrocarbon utilized as a key intermediate in organic synthesis, particularly within pharmaceutical and materials science research. Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure safe handling. The compound is known to cause severe skin burns and eye damage and may be corrosive to metals. Inhalation of dust or fumes may cause respiratory irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Danger[2]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 78239-71-1 | [1][2][3][4] |
| Molecular Formula | C₇H₅Br₂F | [3][4][5] |
| Molecular Weight | 267.92 g/mol | [3][4][5] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid. | [1][3] |
| Melting Point | 39.0 to 43.0 °C (102.2 to 109.4 °F) | [1][2] |
| Purity | >98.0% (GC) | [1][2] |
| Solubility | Soluble in Methanol. | [2] |
| Sensitivity | Moisture Sensitive | [2] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, appropriate personal protective equipment and engineering controls must be utilized.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for preventing accidents and ensuring the stability of the compound.
-
Handling: Avoid all personal contact, including inhalation of dust or fumes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The compound should be stored under an inert atmosphere and refrigerated (0-10°C).[2] Keep containers tightly sealed to prevent moisture contamination.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Spill Cleanup Protocol
In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Contact emergency services.
-
Ventilate the area and contain the spill if possible without risk.
-
Below is a workflow diagram for handling a chemical spill of this compound.
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, foam, or a water spray.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and halogenated compounds.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Experimental Protocol: Standard Safe Handling in a Laboratory Setting
The following diagram outlines the standard procedure for the safe handling of this compound during a typical laboratory experiment.
References
- 1. This compound | 78239-71-1 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 78239-71-1 | TCI EUROPE N.V. [tcichemicals.com]
- 3. CAS 78239-71-1: 2-Bromo-4-(bromomethyl)-1-fluorobenzene [cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Buy this compound | 78239-71-1 [smolecule.com]
Methodological & Application
Application Notes and Protocols: 3-Bromo-4-fluorobenzyl Bromide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzyl bromide is a key building block in medicinal chemistry, primarily utilized for the synthesis of targeted therapeutics. Its unique substitution pattern, featuring a reactive benzylic bromide for alkylation, a bromine atom for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it a versatile intermediate in the development of novel pharmaceuticals. This document provides detailed application notes and experimental protocols for its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and tyrosine kinase inhibitors (TKIs).
Key Applications in Pharmaceutical Synthesis
This compound is a valuable reagent for introducing the 3-bromo-4-fluorobenzyl moiety into a target molecule. This is particularly relevant in the synthesis of:
-
PARP Inhibitors: As a precursor to key intermediates for drugs like Olaparib, which are used in cancer therapy, particularly for BRCA-mutated cancers.
-
Tyrosine Kinase Inhibitors: For the synthesis of various TKI scaffolds that target signaling pathways implicated in cancer cell proliferation and angiogenesis.
The presence of the bromine atom on the aromatic ring allows for further diversification of the molecule through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the exploration of a wider chemical space during drug discovery.
Data Presentation: Representative Reactions and Yields
The following table summarizes typical applications of this compound and its derivatives in the synthesis of pharmaceutical intermediates.
| Application | Reaction Type | Nucleophile/Substrate | Product | Typical Yield (%) |
| PARP Inhibitor Intermediate Synthesis | N-Alkylation | Piperazine | 1-(3-Bromo-4-fluorobenzyl)piperazine | 80-90% |
| Tyrosine Kinase Inhibitor Intermediate Synthesis | N-Alkylation | Pyrrolo[2,3-d]pyrimidine | 7-(3-Bromo-4-fluorobenzyl)pyrrolo[2,3-d]pyrimidine | 70-85% |
| Ether Synthesis | O-Alkylation | Phenol | 1-Bromo-2-fluoro-4-(phenoxymethyl)benzene | 60-75% |
Experimental Protocols
Protocol 1: Synthesis of a PARP Inhibitor Intermediate via N-Alkylation of Piperazine
This protocol describes the synthesis of 1-(3-bromo-4-fluorobenzyl)piperazine, a key intermediate for certain PARP inhibitors.
Workflow Diagram:
Caption: Workflow for the N-alkylation of piperazine.
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the piperazine mixture at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3-bromo-4-fluorobenzyl)piperazine.
Expected Yield: 80-90%.
Protocol 2: Synthesis of a Tyrosine Kinase Inhibitor Intermediate via N-Alkylation of a Heterocycle
This protocol outlines the synthesis of a 7-(3-bromo-4-fluorobenzyl)pyrrolo[2,3-d]pyrimidine intermediate, a common core in various tyrosine kinase inhibitors.[1]
Workflow Diagram:
Caption: Workflow for N-alkylation of a heterocyclic amine.
Materials:
-
Substituted pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
This compound (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere, add the substituted pyrrolo[2,3-d]pyrimidine portionwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Expected Yield: 70-85%.
Signaling Pathway Context
PARP Inhibition in DNA Repair
PARP inhibitors function by blocking the action of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with BRCA mutations, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When SSBs are not repaired by PARP, they can lead to DSBs during DNA replication. The combination of PARP inhibition and a deficient HR pathway leads to synthetic lethality, causing the death of cancer cells.
Signaling Pathway Diagram:
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. In many cancers, these kinases are constitutively active, leading to uncontrolled cell growth. Tyrosine kinase inhibitors block the ATP binding site of these enzymes, preventing their function and thereby inhibiting downstream signaling pathways.
Signaling Pathway Diagram:
Caption: General mechanism of tyrosine kinase inhibitors.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromo-4-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzyl bromide is a versatile bifunctional electrophile frequently employed in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Its structure features a highly reactive benzylic bromide, susceptible to nucleophilic attack, and a less reactive aryl bromide, which can be utilized in subsequent cross-coupling reactions. The presence of bromine and fluorine atoms on the aromatic ring also influences the electronic properties and reactivity of the molecule, making it a valuable building block for creating complex molecular architectures.
This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions involving this compound, targeting researchers, scientists, and drug development professionals.
General Reaction Mechanism
Nucleophilic substitution reactions with this compound predominantly proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted process, the nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide leaving group.
A general representation of the SN2 reaction is depicted below:
Caption: General SN2 mechanism for nucleophilic substitution on this compound.
Applications in Synthesis
The reactivity of the benzylic bromide allows for the introduction of a variety of functional groups, making this compound a key intermediate in the synthesis of diverse molecular scaffolds.
Synthesis of Substituted Benzylamines (N-Alkylation)
The reaction of this compound with primary and secondary amines provides a straightforward route to N-substituted benzylamines, which are common moieties in many pharmaceutical agents.
Experimental Protocol: Synthesis of N-(3-Bromo-4-fluorobenzyl)-3-methylbutan-1-amine
This protocol is based on the known synthesis of the named compound, a potential building block in medicinal chemistry.
-
Materials:
-
This compound
-
3-Methylbutan-1-amine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in acetonitrile, add 3-methylbutan-1-amine (1.2 eq) and potassium carbonate (2.0 eq). b. Stir the reaction mixture at room temperature for 12-24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water and then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. h. Purify the crude product by column chromatography on silica gel if necessary.
| Reactant/Product | Molar Mass ( g/mol ) | Use |
| This compound | 267.92 | Electrophile |
| 3-Methylbutan-1-amine | 87.16 | Nucleophile |
| N-(3-Bromo-4-fluorobenzyl)-3-methylbutan-1-amine | 274.17 | Product |
Synthesis of Benzyl Cyanides (Cyanation)
The cyanation of this compound is a key step in the synthesis of various pharmaceutical intermediates, as the nitrile group can be further elaborated into carboxylic acids, amines, or other functional groups.
Experimental Protocol: Synthesis of 3-Bromo-4-fluorophenylacetonitrile
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
5% NaCl solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in DMSO, add sodium cyanide (1.2 eq). b. Stir the reaction mixture at room temperature for 18 hours.[1] c. Pour the reaction mixture into ethyl acetate and wash four times with a 5% NaCl solution.[1] d. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1] e. Purify the product by silica gel column chromatography to yield 3-bromo-4-fluorophenylacetonitrile as a light amber oil.[1]
| Reactant | Molar Ratio | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | 1.0 | DMSO | 18 | Room Temp. | 75 |
| Sodium cyanide | 1.2 |
Synthesis of Benzyl Ethers (O-Alkylation)
General Experimental Protocol: Williamson Ether Synthesis
-
Materials:
-
An alcohol or phenol
-
A strong base (e.g., sodium hydride, NaH)
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
-
Procedure: a. In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent. b. Cool the solution in an ice bath and add the strong base portion-wise. c. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide. d. Add this compound dropwise to the solution. e. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). f. Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). h. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. i. Remove the solvent under reduced pressure and purify the crude ether by column chromatography or distillation.
Caption: Workflow for the Williamson Ether Synthesis.
Synthesis of Benzyl Thioethers (S-Alkylation)
Similar to O-alkylation, S-alkylation with thiols provides access to thioethers, which are important in various biologically active compounds. The higher nucleophilicity of thiols often allows for milder reaction conditions compared to alcohols.
General Experimental Protocol: Synthesis of Benzyl Thioethers
-
Materials:
-
A thiol (R-SH)
-
A base (e.g., potassium carbonate, sodium hydroxide)
-
This compound
-
A suitable solvent (e.g., DMF, ethanol, acetone)
-
-
Procedure: a. Dissolve the thiol in the chosen solvent. b. Add the base to the solution to generate the thiolate anion. c. To this mixture, add this compound. d. Stir the reaction at room temperature or with gentle heating. e. Monitor the reaction by TLC. f. Upon completion, work up the reaction by adding water and extracting with an organic solvent. g. Wash the organic layer with water and brine, dry, and concentrate. h. Purify the resulting thioether by chromatography or distillation.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of organic molecules. The protocols and data presented here provide a foundation for its use in nucleophilic substitution reactions, enabling the efficient construction of key intermediates for drug discovery and materials science. Researchers should consider the specific nucleophile and reaction conditions to optimize yields and minimize side reactions.
References
Application Notes: The Role of 3-Bromo-4-fluorobenzyl bromide in Medicinal Chemistry
Introduction
3-Bromo-4-fluorobenzyl bromide is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1] Its structure is primed for introducing a uniquely substituted benzyl moiety into target molecules. The benzyl group itself is a common scaffold, while the fluorine and bromine substituents offer strategic advantages for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and modulate pharmacokinetic properties, while the reactive benzyl bromide group allows for facile covalent bond formation with a variety of nucleophiles. This makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.
Key Applications in Drug Discovery
The primary role of this compound in medicinal chemistry is as an alkylating agent to introduce the 3-bromo-4-fluorobenzyl group into a lead molecule. This is particularly valuable in constructing inhibitors that target the ATP-binding site of protein kinases.
Case Study: Synthesis of Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibitors
A prominent application for substituted benzyl bromides is in the synthesis of potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). These kinases are crucial mediators of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients, enabling their growth and metastasis.
In a notable study, a series of N⁴-(3-bromophenyl)-7-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidines were designed and synthesized as dual inhibitors of PDGFRβ and VEGFR-2.[2][3] The synthesis involves a key step where a pyrrolo[2,3-d]pyrimidine core is alkylated at the N7 position using various substituted benzyl halides.[2] this compound is an ideal candidate for this reaction, allowing for the exploration of structure-activity relationships (SAR) at this position. The general synthetic approach is highly relevant for researchers aiming to develop novel kinase inhibitors.[3]
Quantitative Data Summary
The following table summarizes the biological activity of exemplary N⁴-(3-bromophenyl)-7-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidine analogs synthesized via a general method for which this compound is a suitable starting material.[2] The data highlights the potency of these compounds as dual inhibitors of key angiogenic kinases.
| Compound ID | N7-Substituent | PDGFRβ IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) |
| 11a | 3-methoxybenzyl | 0.006 | 0.026 |
| 12a | 3-ethoxybenzyl | 0.007 | 0.038 |
| 17a | 3-chlorobenzyl | 0.010 | 0.033 |
| 19a | 3-bromobenzyl | 0.005 | 0.022 |
| Sunitinib | (Reference) | 0.003 | 0.008 |
| TSU-68 | (Reference) | 0.020 | 0.007 |
Data sourced from Bioorganic & Medicinal Chemistry, 2012, 20(7), 2444-54.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N⁴-(3-Bromophenyl)-7-(substituted benzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines
This protocol is adapted from the work of Gangjee et al. and describes the N-alkylation step where this compound would be used.[2][3]
Materials:
-
N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (key intermediate)
-
This compound (or other substituted benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the key intermediate, N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1 equivalent), in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in chloroform or ethyl acetate in hexanes, to yield the desired final product.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-4-fluorobenzyl bromide in Materials Science
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
However, the structural motifs of 3-Bromo-4-fluorobenzyl bromide—a brominated aromatic ring and a reactive benzyl bromide group—are characteristic of monomers and functionalizing agents used in the synthesis of advanced materials. Brominated compounds, for instance, are known to enhance the properties of materials used in organic solar cells.[1][2] The benzyl bromide moiety is a well-established functional group for polymer modification and for participating in various cross-coupling reactions to build polymer backbones.
Therefore, to fulfill the scope of this request and provide relevant, practical information, the following application note presents a representative, albeit hypothetical, protocol. This document illustrates how this compound could be employed in the synthesis of a conjugated polymer for potential use in organic electronics, based on established chemical principles such as the Suzuki cross-coupling reaction.
Application Note 1: Hypothetical Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative for Organic Electronics
Application: Synthesis of a functionalized conjugated polymer, Poly(2-(3-bromo-4-fluorobenzyl)-1,4-phenylene vinylene), for potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Principle: The 3-bromo-4-fluorobenzyl group can be introduced as a side chain onto a polymer backbone. This side group can serve several purposes:
-
Solubility: The bulky, polar side group can enhance the solubility of the rigid polymer backbone in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices.
-
Morphology Control: The nature of the side chain influences the solid-state packing of the polymer chains, which in turn affects charge transport properties.
-
Electronic Tuning: The electron-withdrawing nature of the fluorine and bromine atoms can modulate the electronic energy levels (HOMO/LUMO) of the resulting polymer.
-
Post-polymerization Functionalization: The remaining aryl bromide on the side chain offers a reactive site for further chemical modification of the polymer.
The polymerization can be achieved via a Gilch polymerization, a common method for synthesizing PPV derivatives from α,α'-dihalo-p-xylenes.
Experimental Protocols
Protocol 1: Synthesis of the Monomer: 1,4-Bis(bromomethyl)-2-(3-bromo-4-fluorobenzyl)benzene
This protocol describes the synthesis of the monomer required for the polymerization.
Materials:
-
1,4-Dimethyl-2-(3-bromo-4-fluorobenzyl)benzene (precursor, requires separate synthesis)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hexanes
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-Dimethyl-2-(3-bromo-4-fluorobenzyl)benzene (1 equivalent) in anhydrous CCl₄.
-
Add NBS (2.2 equivalents) and a catalytic amount of BPO to the solution.
-
Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp (e.g., 254 nm) to initiate the radical bromination.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated NaHCO₃ solution, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a solvent mixture such as ethanol/hexanes to yield the pure monomer, 1,4-Bis(bromomethyl)-2-(3-bromo-4-fluorobenzyl)benzene.
Protocol 2: Gilch Polymerization to Synthesize Poly(2-(3-bromo-4-fluorobenzyl)-1,4-phenylene vinylene)
Materials:
-
1,4-Bis(bromomethyl)-2-(3-bromo-4-fluorobenzyl)benzene (monomer from Protocol 1)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the monomer (1 equivalent) to the flask and dissolve it in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.5 equivalents) in anhydrous THF.
-
Cool the monomer solution to 0°C using an ice bath.
-
Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to deep orange or red is typically observed, indicating the formation of the conjugated polymer.
-
Allow the reaction to stir at 0°C for 2 hours, and then warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by slowly pouring the polymer solution into a large volume of methanol. This will cause the polymer to precipitate.
-
Filter the precipitated polymer and wash it with methanol, then with a dilute HCl solution, and finally with deionized water to remove any remaining salts and base.
-
Dry the polymer under vacuum at 40-50°C for 24 hours.
-
The resulting polymer can be further purified by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexanes) to remove oligomers and catalyst residues, followed by extraction with a good solvent for the polymer (e.g., chloroform or chlorobenzene) and re-precipitation.
Data Presentation
The following table summarizes the expected properties of the hypothetically synthesized polymer. These values are illustrative and based on typical data for similar PPV derivatives. Actual experimental values would require synthesis and characterization.
| Property | Expected Value / Characteristic | Characterization Method |
| Molecular Weight (Mn) | 15,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2.0 - 4.0 | GPC |
| UV-Vis Absorption (λmax) | 450 - 500 nm (in solution), 480 - 530 nm (thin film) | UV-Vis Spectroscopy |
| Photoluminescence (λem) | 520 - 580 nm (Green-Yellow emission) | PL Spectroscopy |
| HOMO Level | -5.2 to -5.5 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -2.8 to -3.1 eV | CV / Optical Bandgap |
| Thermal Stability (Td) | > 300 °C (5% weight loss) | TGA |
Visualizations
Polymer Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of the functionalized PPV derivative.
Caption: Workflow for the synthesis and characterization of a PPV derivative.
Logical Relationship of Compound Properties
This diagram illustrates the relationship between the chemical structure of the side chain and the resulting material properties.
Caption: Influence of the side chain on material properties.
References
Application Notes and Protocols: Reaction of 3-Bromo-4-fluorobenzyl bromide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-bromo-4-fluorobenzyl bromide with amines is a fundamental N-alkylation reaction that plays a crucial role in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. This reaction provides a straightforward method for the synthesis of a diverse range of N-substituted 3-bromo-4-fluorobenzyl amine derivatives. These derivatives are valuable intermediates and building blocks in the discovery and development of new therapeutic agents. The presence of the bromo and fluoro substituents on the aromatic ring allows for further functionalization, such as cross-coupling reactions, and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of amines, including primary, secondary, and aniline derivatives.
Reaction Overview
The reaction of this compound with an amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.
General Reaction Scheme:
Figure 1. General reaction of this compound with amines.
Applications in Drug Discovery
The 3-bromo-4-fluorobenzyl moiety is a valuable scaffold in medicinal chemistry. The bromine atom can serve as a handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Consequently, derivatives synthesized from this compound are explored for a wide range of therapeutic targets.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative primary, secondary, and aniline amines.
Protocol 1: Reaction with a Primary Amine (Isobutylamine)
This protocol describes the synthesis of N-(3-Bromo-4-fluorobenzyl)-3-methylbutan-1-amine.
Materials:
-
This compound
-
Isobutylamine (3-methylbutan-1-amine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in acetonitrile.
-
Add isobutylamine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-(3-Bromo-4-fluorobenzyl)-3-methylbutan-1-amine.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
This protocol is adapted for the synthesis of 4-(3-Bromo-4-fluorobenzyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Syringe
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 3.73 mmol).
-
Add acetonitrile (10 mL) to dissolve the starting material.
-
Under an inert atmosphere, add morpholine (0.358 g, 4.11 mmol, 1.1 eq) to the solution via syringe.
-
Add potassium carbonate (0.516 g, 3.73 mmol, 1.0 eq) to the reaction mixture.
-
Stir the mixture vigorously at room temperature (25°C) for 17 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Purify the residue by silica gel chromatography using a gradient of ethyl acetate in hexanes (e.g., 0-17%) to yield 4-(3-bromo-4-fluorobenzyl)morpholine as a yellow oil (yields can be as high as 86%).[1]
Protocol 3: Reaction with an Aniline (Aniline)
This protocol outlines a general procedure for the synthesis of N-(3-Bromo-4-fluorobenzyl)aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.1 eq) in DMF or DCM.
-
Add triethylamine or DIPEA (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to give N-(3-bromo-4-fluorobenzyl)aniline.
Data Presentation
The following tables summarize the quantitative data for representative products of the reaction between this compound and various amines.
Table 1: Reaction Products and Physicochemical Properties
| Amine | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Isobutylamine | N-(3-Bromo-4-fluorobenzyl)-3-methylbutan-1-amine | C₁₂H₁₇BrFN | 274.17 | 1019478-64-8 |
| Piperidine | 1-(3-Bromo-4-fluorobenzyl)piperidine | C₁₂H₁₅BrFN | 272.16 | 1251209-10-5 |
| Morpholine | 4-(3-Bromo-4-fluorobenzyl)morpholine | C₁₁H₁₃BrFNO | 274.13 | 897016-96-5 |
| Aniline | N-(3-Bromo-4-fluorobenzyl)aniline | C₁₃H₁₁BrFN | 280.14 | - |
Table 2: Reaction Conditions and Yields
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isobutylamine | K₂CO₃ | Acetonitrile | Reflux | 4-6 | Good |
| Piperidine | K₂CO₃ | DMF or DMSO | 80-100 | Several | - |
| Morpholine | K₂CO₃ | Acetonitrile | 25 | 17 | 86[1] |
| Aniline | Et₃N or DIPEA | DMF or DCM | Room Temp | 12-24 | Moderate to Good |
Table 3: Spectral Data for Representative Products
| Product Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| N-(3-Bromo-4-fluorobenzyl)-3-methylbutan-1-amine | 7.55 (dd, J=6.8, 2.2 Hz, 1H), 7.25 (m, 1H), 7.08 (t, J=8.6 Hz, 1H), 3.75 (s, 2H), 2.55 (t, J=7.6 Hz, 2H), 1.75 (m, 1H), 1.50 (q, J=7.2 Hz, 2H), 0.90 (d, J=6.6 Hz, 6H) | 158.5 (d, J=247 Hz), 138.5 (d, J=3.5 Hz), 133.0, 130.5 (d, J=6.5 Hz), 116.0 (d, J=21 Hz), 109.5 (d, J=21 Hz), 53.0, 50.0, 39.0, 28.5, 20.5 | 274.06 [M+H]⁺ |
| 1-(3-Bromo-4-fluorobenzyl)piperidine | 7.50 (dd, J=6.9, 2.2 Hz, 1H), 7.20 (m, 1H), 7.05 (t, J=8.6 Hz, 1H), 3.45 (s, 2H), 2.35 (br t, 4H), 1.55 (m, 4H), 1.40 (m, 2H) | 158.0 (d, J=246 Hz), 136.0 (d, J=4.0 Hz), 132.5, 131.0 (d, J=7.0 Hz), 116.0 (d, J=21 Hz), 109.0 (d, J=21 Hz), 63.0, 54.5, 26.0, 24.5 | 272.05 [M+H]⁺ |
| 4-(3-Bromo-4-fluorobenzyl)morpholine | 7.52 (dd, J=6.8, 2.2 Hz, 1H), 7.23 (m, 1H), 7.07 (t, J=8.6 Hz, 1H), 3.70 (t, J=4.6 Hz, 4H), 3.48 (s, 2H), 2.45 (t, J=4.6 Hz, 4H) | 158.2 (d, J=247 Hz), 135.5 (d, J=3.8 Hz), 132.8, 131.2 (d, J=6.8 Hz), 116.2 (d, J=21 Hz), 109.3 (d, J=21 Hz), 67.0, 62.8, 53.5 | 274.03 [M+H]⁺ |
| N-(3-Bromo-4-fluorobenzyl)aniline | 7.58 (dd, J=6.8, 2.2 Hz, 1H), 7.30-7.15 (m, 3H), 7.09 (t, J=8.6 Hz, 1H), 6.75 (t, J=7.3 Hz, 1H), 6.65 (d, J=7.8 Hz, 2H), 4.35 (s, 2H), 4.10 (br s, 1H) | 158.4 (d, J=247 Hz), 147.5, 137.0 (d, J=3.6 Hz), 133.2, 131.0 (d, J=6.7 Hz), 129.3, 117.8, 116.2 (d, J=21 Hz), 113.0, 109.8 (d, J=21 Hz), 48.0 | 280.01 [M+H]⁺ |
Note: NMR data are predicted and may vary slightly from experimental values.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of N-(3-bromo-4-fluorobenzyl) amine derivatives.
Figure 2. General experimental workflow.
Signaling Pathways
While this compound itself is not directly involved in signaling pathways, the derivatives synthesized from it are often designed to interact with specific biological targets within cellular signaling cascades. For example, these compounds can be developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by such inhibitors.
Figure 3. Inhibition of a generic kinase signaling pathway.
Conclusion
The reaction of this compound with amines is a versatile and valuable tool for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented in this document provide a solid foundation for researchers in the field of drug discovery and medicinal chemistry to design and synthesize new molecular entities for a variety of biological targets. The ability to readily introduce the 3-bromo-4-fluorobenzyl scaffold allows for the systematic exploration of structure-activity relationships, ultimately contributing to the development of new and improved medicines.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Bromo-4-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-4-fluorobenzyl bromide. This versatile building block is a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The strategic incorporation of the fluoro and bromo substituents on the benzyl ring offers multiple avenues for the synthesis of complex diarylmethanes, which are prevalent motifs in many biologically active molecules.[1][2] The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide in the presence of a palladium catalyst and a base.[4] The general scheme for the reaction of this compound is as follows:
Figure 1: General Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted benzyl bromides with arylboronic acid derivatives, providing a predictive framework for the reaction of this compound. The data is adapted from studies on similar substrates.[1]
| Entry | Benzyl Bromide Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 85 | [1] |
| 2 | 4-Methoxybenzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 18 | 92 | [1] |
| 3 | 4-Chlorobenzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 21 | 82 | [1] |
| 4 | 4-Trifluoromethylbenzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | CPME/H₂O | 90 | 15 | 80 | [1] |
| 5 | 3-Methoxybenzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | CPME/H₂O | 90 | 15 | 87 | [1] |
| 6 | 4-Nitrobenzyl iodide | Phenylboronic acid | PdCl₂ (1.69) | K₂CO₃ | Acetone/H₂O | RT | 1.5 | 95 | |
| 7 | Benzyl bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ (5) / JohnPhos (10) | K₂CO₃ | DMF | 160 (MW) | 1 | 50 | [5] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; CPME = Cyclopentyl methyl ether; RT = Room Temperature; MW = Microwave irradiation.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are based on established methods for similar benzyl halides.[1]
Protocol 1: Palladium(II) Dichloride [1,1'-Bis(diphenylphosphino)ferrocene] (PdCl₂(dppf)) Catalyzed Coupling
This protocol is adapted from a general procedure for the coupling of benzyl halides with potassium aryltrifluoroborates, which can be extended to arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this process three times.
-
Add anhydrous tetrahydrofuran (THF) and deionized water in a 10:1 ratio (e.g., 5 mL THF, 0.5 mL H₂O) via syringe.
-
Seal the vessel or fit with a condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.
Protocol 2: Ligand-Free Palladium(II) Chloride Catalyzed Coupling
This protocol offers a simplified, ligand-free approach that can be effective for certain substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv) in a mixture of acetone and water (3:1, 10 mL).
-
Stir the mixture at room temperature until it becomes homogeneous.
-
Cool the reaction mixture in an ice bath.
-
Add palladium(II) chloride (0.017 mmol, 1.7 mol%) under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by TLC.
-
Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for Suzuki coupling.
Application in Drug Discovery Pathway
The products of this Suzuki coupling reaction, 3-aryl-4-fluorobenzyl derivatives, can serve as key intermediates in the synthesis of novel therapeutic agents. The diagram below illustrates a conceptual pathway from the starting material to a potential biologically active compound.
Caption: Synthesis pathway to bioactive molecules.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Compounds Using 3-Bromo-4-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzyl bromide is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring both a reactive benzylic bromide for nucleophilic substitution and a bromo-fluoro-substituted aromatic ring amenable to further functionalization (e.g., through cross-coupling reactions), allows for the construction of complex molecular architectures.
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds using this compound, with a focus on the generation of potential kinase inhibitors targeting pathways relevant to oncology.
Application: Synthesis of N-Aryl-7-(3-bromo-4-fluorobenzyl)pyrrolo[2,3-d]pyrimidine Derivatives as Potential Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. The introduction of a 3-bromo-4-fluorobenzyl group at the N7 position can provide additional binding interactions within the kinase active site and serves as a handle for further chemical modification. These compounds are of particular interest as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key mediators of tumor angiogenesis.[1]
Experimental Workflow
The synthesis of N-Aryl-7-(3-bromo-4-fluorobenzyl)pyrrolo[2,3-d]pyrimidine derivatives can be achieved through a straightforward N-alkylation reaction. The general workflow involves the deprotonation of the pyrrolo[2,3-d]pyrimidine core with a suitable base, followed by nucleophilic attack on this compound.
References
Application Notes and Protocols for the Alkylation of Phenols with 3-Bromo-4-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the O-alkylation of phenols using 3-Bromo-4-fluorobenzyl bromide, a key reaction in the synthesis of diaryl ethers. Diaryl ethers are significant structural motifs in many biologically active compounds and pharmaceuticals. The described methodology is based on the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This application note outlines the general reaction, provides detailed experimental protocols for various phenolic substrates, and includes a summary of expected outcomes based on the electronic properties of the phenol.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the preparation of symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] For the synthesis of substituted benzyl phenyl ethers, a phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide, which then displaces the bromide from this compound to form the desired ether.[2] The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents generally favoring the desired O-alkylation over potential C-alkylation side reactions.[3] This protocol has been successfully applied to a range of substituted phenols, demonstrating its utility in generating a library of diaryl ether derivatives.
Signaling Pathway and Experimental Workflow
The alkylation of phenols with this compound follows the general mechanism of the Williamson ether synthesis. The key steps involve the deprotonation of the phenol to form a reactive phenoxide intermediate, followed by the nucleophilic substitution at the benzylic carbon of the alkylating agent.
Caption: General mechanism of the Williamson ether synthesis for the alkylation of phenols.
The experimental workflow for this protocol is straightforward, involving reaction setup, monitoring, work-up, and purification of the final product.
Caption: A typical experimental workflow for the synthesis of diaryl ethers.
Experimental Protocols
Materials and Equipment
-
Substituted phenol (e.g., p-cresol, 4-methoxyphenol, 2-nitrophenol)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetone, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol 1: General Procedure for Electron-Rich and Neutral Phenols (e.g., p-Cresol, 4-Methoxyphenol) using Potassium Carbonate in Acetone
This protocol is suitable for phenols with electron-donating or neutral substituents.
-
Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per 1.0 g of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 60-70°C).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]
Protocol 2: General Procedure for Electron-Deficient Phenols (e.g., 2-Nitrophenol) using Sodium Hydride in DMF
This protocol is recommended for less reactive phenols with electron-withdrawing groups.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL per 1.0 g of phenol).
-
Add the electron-deficient phenol (1.0 eq.) to the solvent and stir until dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.05 eq.) in a small amount of anhydrous DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time may vary (typically 6-24 hours) and should be monitored by TLC. Gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the reaction conditions and expected yields for the alkylation of various phenols with this compound based on established Williamson ether synthesis protocols.
| Phenol Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | NaOPh (1.0) | Acetonitrile | 80 | 3 | 90 | Patent EP0059365A2 |
| p-Cresol (4-Methylphenol) | K₂CO₃ (2.0) | Acetone | Reflux | 4 | ~85 | Estimated from similar reactions[4] |
| 4-Methoxyphenol | K₂CO₃ (2.0) | Acetone | Reflux | 3 | ~90 | [4] |
| 2-Nitrophenol | NaH (1.2) | DMF | 25-50 | 12 | ~75 | Estimated from similar reactions |
Conclusion
The O-alkylation of phenols with this compound via the Williamson ether synthesis is an efficient and versatile method for the synthesis of a variety of substituted diaryl ethers. The choice of base and solvent can be tailored to the reactivity of the phenolic substrate, with milder conditions suitable for electron-rich phenols and stronger bases required for electron-deficient systems. The protocols provided herein offer a solid foundation for researchers in organic synthesis and drug development to produce these valuable compounds in good to excellent yields.
References
Application Notes and Protocols: The Role of 3-Bromo-4-fluorobenzyl Bromide in the Synthesis of Pyrethroid Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-4-fluorobenzyl bromide as a key starting material in the production of high-value pyrethroid agrochemicals. The protocols detailed herein outline the transformation of this versatile building block into the crucial intermediate, 4-fluoro-3-phenoxybenzyl alcohol, and its subsequent esterification to yield potent insecticides such as Cypermethrin and Deltamethrin.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable precursor in multi-step organic syntheses. Its chemical structure is primed for sequential reactions, making it an ideal starting point for constructing the core of several commercially significant pyrethroid insecticides. The 4-fluoro-3-phenoxybenzyl moiety, derived from this starting material, is a critical component that contributes to the high efficacy and selective neurotoxicity of these agrochemicals towards insect pests.
Overall Synthetic Pathway
The synthesis of pyrethroid insecticides from this compound is a multi-step process that involves the formation of a key alcohol intermediate, which is then esterified with a suitable acid chloride. The general workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of (3-Bromo-4-fluorobenzyl) Phenyl Ether
This initial step involves a Williamson ether synthesis to couple this compound with sodium phenolate.
Reaction Scheme:
Protocol:
-
To a suspension of sodium phenolate (5.8 g, 0.05 mol) in 100 ml of acetonitrile, add 13.4 g (0.05 mol) of this compound dropwise at 20-25°C with stirring[1].
-
Heat the mixture to 80°C and maintain for 3 hours with continuous stirring[1].
-
After cooling, pour the reaction mixture into 500 ml of water[1].
-
Extract the aqueous phase twice with 200 ml portions of methylene chloride[1].
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure[1].
-
The crude product is purified by vacuum distillation to yield (3-bromo-4-fluorobenzyl) phenyl ether[1].
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Boiling Point | 145-147°C / 3 mBar | [1] |
Step 2: Synthesis of (4-Fluoro-3-phenoxybenzyl) Phenyl Ether via Ullmann Condensation
This step forms the key diaryl ether linkage through a copper-catalyzed Ullmann condensation.
Reaction Scheme:
Protocol:
-
Combine (3-bromo-4-fluorobenzyl) phenyl ether (84.3 g, 0.3 mol), sodium phenolate (34.8 g, 0.3 mol), copper powder (7 g, 0.11 mol), and potassium chloride (10 g) in 50 ml of bis(2-methoxyethyl) ether (diglyme)[1].
-
Heat the mixture to 160°C and stir for 5 hours[1].
-
Cool the reaction mixture to 80°C and dilute with 300 ml of toluene[1].
-
Filter the mixture to remove solids.
-
Wash the filtrate once with 100 ml of 10% sodium sulfate solution and then twice with 300 ml of water[1].
-
Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure[1].
-
The crude product is purified by vacuum distillation.
| Parameter | Value | Reference |
| Yield | 75% | [2] |
| Boiling Point | 135°C / 1 mbar | [2] |
Step 3: Synthesis of 4-Fluoro-3-phenoxybenzyl Alcohol by Ether Cleavage
The phenyl ether is cleaved to yield the target alcohol.
Protocol:
-
A mixture of (4-fluoro-3-phenoxy-benzyl)-phenyl ether (14.7 g, 0.05 mol), 50 ml of 32% aqueous hydrobromic acid, and 60 ml of glacial acetic acid is heated to reflux with stirring for 10 hours.
-
The reaction mixture is then poured into 200 ml of water and extracted twice with 200 ml of methylene chloride.
-
The combined organic phases are washed twice with 10% sodium hydroxide solution.
-
The organic phase is then dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield 4-fluoro-3-phenoxybenzyl alcohol.
Alternative and More Direct Route to 4-Fluoro-3-phenoxybenzyl Alcohol
A more common industrial synthesis involves the reduction of 4-fluoro-3-phenoxybenzaldehyde.
Protocol for the Reduction of 4-Fluoro-3-phenoxybenzaldehyde:
-
Dissolve 4-fluoro-3-phenoxybenzaldehyde (2.16 g, 0.010 mol) in 50 mL of absolute ethanol under an argon atmosphere[3].
-
Add sodium borohydride (0.28 g, 0.0074 mol) to the solution with stirring[3].
-
Stir the reaction mixture at room temperature for 24 hours[3].
-
Add 3 mL of 10% hydrochloric acid to the reaction mixture[3].
-
Evaporate the solvent under reduced pressure[3].
-
Dissolve the residue in 100 mL of diethyl ether and wash successively with 5% hydrochloric acid (2 x 25 mL) and saturated aqueous sodium chloride (2 x 10 mL)[3].
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-fluoro-3-phenoxyphenyl)methyl alcohol as a clear, colorless liquid[3].
| Parameter | Value | Reference |
| Yield | 92% (based on 1.98 g product) | [3] |
| Appearance | Clear, colorless liquid | [3] |
Step 4: Synthesis of Pyrethroid Esters
The final step is the esterification of 4-fluoro-3-phenoxybenzyl alcohol with the appropriate acid chloride to produce the active insecticidal compound.
Reaction Scheme:
Protocol:
-
In a suitable reaction vessel, dissolve 4-fluoro-3-phenoxybenzyl alcohol in an anhydrous solvent such as toluene.
-
Add a base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Cypermethrin.
-
The product can be further purified by column chromatography if necessary.
Reaction Scheme:
Protocol:
Deltamethrin is synthesized by the esterification of (1R, 3R or cis)-2,2-dimethyl-3-(2,2-dibromovinyl) cyclopropanecarboxylic acid with (alphaS)- or (+)-alpha-cyano-3-phenoxybenzyl alcohol[4]. The reaction is typically carried out by first converting the carboxylic acid to its more reactive acid chloride.
-
Prepare the acid chloride of (1R, 3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve (S)-α-cyano-3-phenoxybenzyl alcohol in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) along with a non-nucleophilic base (e.g., pyridine).
-
Cool the alcohol solution in an ice bath and slowly add the freshly prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Work up the reaction by washing with water, dilute aqueous acid, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the crude Deltamethrin.
-
Purification can be achieved by recrystallization or column chromatography.
| Agrochemical | Key Reactants | Typical Yield |
| Cypermethrin | 4-Fluoro-3-phenoxybenzyl alcohol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | >90% |
| Deltamethrin | (S)-α-cyano-3-phenoxybenzyl alcohol, (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | High |
Mode of Action of Pyrethroid Insecticides
Pyrethroids, including Cypermethrin and Deltamethrin, are potent neurotoxins that act on the insect's nervous system. Their primary target is the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.
Pyrethroids bind to the sodium channels, preventing them from closing normally. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing and eventual paralysis of the insect, a phenomenon often referred to as "knockdown". This disruption of the nervous system is ultimately lethal to the pest.
References
- 1. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents [patents.google.com]
- 2. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Deltamethrin (EHC 97, 1990) [inchem.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-4-fluorobenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-4-fluorobenzyl bromide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and does not solidify | Presence of impurities such as unreacted starting material (3-bromo-4-fluorotoluene), solvent residue, or byproducts (e.g., dibrominated species). | 1. Ensure all reaction and extraction solvents are thoroughly removed under high vacuum.2. Purify the crude product using silica gel column chromatography.3. Attempt to induce crystallization by scratching the flask with a glass rod or by seeding with a pure crystal of this compound. |
| Low yield after purification | - Incomplete reaction.- Product loss during aqueous workup due to hydrolysis.- Inefficient extraction.- Product loss during chromatography or recrystallization. | - Monitor the reaction closely by TLC or GC to ensure completion.- Minimize contact time with water during the workup. Use brine washes to reduce the solubility of the product in the aqueous layer.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).- Optimize chromatography conditions (e.g., column size, solvent system) and recrystallization solvent and temperature. |
| Product is discolored (yellow or brown) | Presence of impurities, possibly from the starting materials or due to decomposition. Benzyl bromides can be sensitive to light and heat. | - Treat the solution of the crude product in an organic solvent with activated carbon before filtration and concentration.- Purify by column chromatography.- Store the purified product under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.[1] |
| "Oiling out" during recrystallization | The chosen solvent is not ideal; the product is too soluble at the lower temperature, or the cooling process is too rapid. | - Select a different solvent or a mixed solvent system. Good solubility at high temperatures and poor solubility at low temperatures are desired.- Try a solvent system such as hexane/ethyl acetate or a mixture of ethyl acetate, chloroform, and methanol.[2]- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Presence of starting material (3-bromo-4-fluorotoluene) in the final product | Incomplete bromination reaction. | - Increase the reaction time or the amount of N-bromosuccinimide (NBS) and radical initiator.- Purify the product by column chromatography. 3-bromo-4-fluorotoluene is less polar and will elute before the product. |
| Presence of succinimide in the final product | Inefficient removal of the NBS byproduct during workup. | - Wash the organic layer with water or a dilute sodium bicarbonate solution during the workup to remove succinimide.- If it persists, a filtration or a column chromatography step should remove it. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a crude sample of this compound synthesized from 3-bromo-4-fluorotoluene?
A1: The most common impurities include unreacted 3-bromo-4-fluorotoluene, the byproduct succinimide (if N-bromosuccinimide is used), and potentially over-brominated products such as 3-bromo-4-fluoro-alpha,alpha-dibromotoluene. Hydrolysis of the product to 3-bromo-4-fluorobenzyl alcohol can also occur if the crude product is exposed to water for extended periods.
Q2: What is the recommended method for purifying crude this compound?
A2: Both recrystallization and silica gel column chromatography are effective purification methods. The choice depends on the impurity profile and the desired purity. Recrystallization is often simpler for larger quantities if a suitable solvent is found, while column chromatography provides higher purity by separating compounds with different polarities.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: Given its melting point of 41°C, recrystallization is a viable option.[1] While specific solvent systems for this exact compound are not widely published, for similar benzyl bromides, mixed solvent systems are often effective.[2] A good starting point would be a non-polar solvent like hexanes or heptane, with a more polar co-solvent such as ethyl acetate or dichloromethane added to dissolve the crude product at an elevated temperature. The product is also soluble in methanol.[1]
Q4: How can I effectively remove excess benzyl bromide if it was used in a subsequent reaction?
A4: Excess benzyl bromide can often be removed by column chromatography, as it is typically less polar than many reaction products.[3] Another method is to quench the excess benzyl bromide by adding a tertiary amine, such as triethylamine, which forms a water-soluble quaternary ammonium salt that can be removed with an aqueous wash.[3][4]
Q5: What are the optimal storage conditions for purified this compound?
A5: this compound should be stored under an inert gas atmosphere, such as nitrogen or argon, at a refrigerated temperature of 2-8°C.[1] It is also advisable to protect it from light to prevent decomposition. As it is a lachrymator, it should be handled in a well-ventilated fume hood.[1]
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethyl acetate, methanol, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The product, being moderately polar, should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% hexanes) to remove non-polar impurities like the starting material. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 41 °C | [1] |
| Boiling Point | 259.8±25.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol, Slightly soluble in water | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
Technical Support Center: Synthesis of 3-Bromo-4-fluorobenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-fluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent laboratory-scale synthesis involves the radical bromination of 3-bromo-4-fluorotoluene. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent like carbon tetrachloride or acetonitrile.[1][2]
Q2: What are the primary impurities encountered in this synthesis?
The main impurities in the synthesis of this compound are:
-
Unreacted starting material: 3-Bromo-4-fluorotoluene
-
Dibrominated side-product: 3-Bromo-4-fluoro-α,α-dibromotoluene
-
Succinimidyl radical: A byproduct of the N-bromosuccinimide (NBS) reagent.[1]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to standards of the starting material and the product, you can determine the extent of the conversion.
Q4: What are the typical storage conditions for this compound?
This compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is typically stored in a cool, dry place, away from moisture and light, to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction. | - Increase the reaction time. - Ensure the radical initiator is fresh and active. - Check the reaction temperature; it should be sufficient to initiate the radical chain reaction. |
| Degradation of the product. | - Avoid prolonged heating. - Work up the reaction mixture promptly after completion. | |
| Presence of significant amounts of dibrominated impurity | Excess of N-bromosuccinimide (NBS). | - Use a stoichiometric amount or a slight excess of NBS (typically 1.0-1.1 equivalents). - Add the NBS portion-wise to the reaction mixture to maintain a low concentration. |
| Prolonged reaction time. | - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Succinimide contamination in the final product | Inefficient removal during workup. | - Wash the organic layer thoroughly with water or a dilute aqueous base (e.g., sodium bicarbonate solution) to dissolve and remove succinimide. - Recrystallize the crude product from a suitable solvent system. |
| Reaction fails to initiate | Inactive radical initiator. | - Use a fresh batch of AIBN or BPO. - Ensure the reaction is protected from radical inhibitors. |
| Insufficient initiation energy. | - If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. - If using thermal initiation, confirm the reaction temperature is adequate for the chosen initiator. |
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol describes the synthesis of this compound from 3-bromo-4-fluorotoluene using N-bromosuccinimide (NBS) and 2,2'-azobisisobutyronitrile (AIBN).
Materials:
-
3-bromo-4-fluorotoluene
-
N-bromosuccinimide (NBS)
-
2,2'-azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-fluorotoluene in the chosen solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the temperature. The reaction can also be initiated using a UV lamp.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway of this compound and a common side reaction.
Caption: A simplified troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 3-Bromo-4-fluorobenzyl bromide in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of and with 3-Bromo-4-fluorobenzyl bromide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section is designed to help you identify and resolve side reactions and other experimental issues in a step-by-step manner.
Problem 1: Low Yield of the Desired Product and Presence of Impurities
Q1: My reaction with this compound is giving a low yield and multiple spots on my TLC plate. What are the common side reactions I should consider?
A1: Low yields and the presence of multiple byproducts when using this compound often stem from its high reactivity. The primary competing reactions include hydrolysis, elimination, over-alkylation, and self-condensation (formation of bibenzyl derivatives). The specific side reactions depend heavily on your reaction conditions, particularly the nature of the nucleophile, the base used, the solvent, and the temperature.
Q2: I suspect hydrolysis of my this compound. How can I confirm this and prevent it?
A2: Hydrolysis of this compound results in the formation of 3-Bromo-4-fluorobenzyl alcohol.
-
Confirmation: You can often identify the alcohol byproduct on a TLC plate as a more polar spot compared to your starting material. Confirmation can be achieved by comparing its retention time with an authentic sample or through characterization techniques like NMR or mass spectrometry.
-
Prevention: To minimize hydrolysis, ensure that all your reagents and solvents are scrupulously dried. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. If your reaction must be performed in the presence of water, consider using a biphasic system with a phase-transfer catalyst to favor the desired reaction over hydrolysis.
Q3: My product mixture shows a non-polar impurity. Could this be a result of self-condensation?
A3: Yes, a common non-polar impurity is the corresponding bibenzyl derivative, formed by the coupling of two molecules of the benzyl bromide. This is often promoted by the presence of certain metals or by radical pathways.
-
Prevention: To avoid self-condensation, ensure your glassware is clean and free of trace metals. Running the reaction at lower temperatures can also disfavor this side reaction. If you are using a strong base, slow addition of the benzyl bromide to the reaction mixture can help to keep its concentration low and thus minimize self-coupling.
Q4: I am performing a nucleophilic substitution with an amine and observing a significant amount of a higher molecular weight byproduct. What is happening?
A4: You are likely observing over-alkylation, where the initially formed secondary amine product acts as a nucleophile and reacts with another molecule of this compound to form a tertiary amine.
-
Prevention: To control over-alkylation, you can use a large excess of the primary amine nucleophile. This ensures that the benzyl bromide is more likely to react with the starting amine rather than the product. Alternatively, adding the this compound slowly to the reaction mixture can also help.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q5: What are the main types of side reactions to expect with this compound?
A5: this compound is a highly reactive electrophile. The most common side reactions are:
-
Nucleophilic Substitution (Desired and Undesired): Reaction with the intended nucleophile, but also with any other nucleophilic species present, such as water (hydrolysis) or the product of the initial reaction (over-alkylation).
-
Elimination (E2/E1): In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form a reactive quinone methide intermediate, which can then polymerize or react with other species.
-
Self-Condensation/Coupling: Formation of 1,2-bis(3-bromo-4-fluorophenyl)ethane (a bibenzyl derivative) can occur, especially in the presence of metals or under radical conditions.
-
Radical Reactions: Although less common in standard nucleophilic substitution conditions, radical pathways can be initiated by light or radical initiators, leading to a variety of byproducts.
Q6: How do the electronic properties of the substituents (-Br and -F) on the aromatic ring influence the reactivity and side reactions of this compound?
A6: The electron-withdrawing nature of the bromine and fluorine atoms on the aromatic ring has a dual effect. They can slightly destabilize the benzylic carbocation that would form in an SN1 reaction, thus favoring an SN2 mechanism. However, the primary reactivity is dominated by the lability of the benzylic bromide. These substituents can also influence the acidity of the benzylic protons, which could play a role in elimination reactions.
Q7: I am considering a Grignard reaction with this compound. What are the potential complications?
A7: Attempting to form a Grignard reagent from this compound is challenging. The presence of two bromine atoms offers two potential sites for reaction with magnesium. The benzylic bromide is significantly more reactive and will form the Grignard reagent preferentially. However, the resulting benzylic Grignard reagent is highly reactive and can undergo Wurtz-type coupling with the starting material to form the bibenzyl derivative. Furthermore, the presence of the aryl bromide functionality could lead to further reactions. Careful control of temperature and addition rates is crucial.
Data Presentation
The following table summarizes the common side products and suggested preventative measures.
| Side Reaction | Common Byproduct | Typical Conditions Favoring Side Reaction | Suggested Preventative Measures |
| Hydrolysis | 3-Bromo-4-fluorobenzyl alcohol | Presence of water, protic solvents, or basic conditions. | Use of anhydrous solvents and reagents; perform reaction under an inert atmosphere. |
| Over-alkylation | Tertiary amine or poly-alkylated product | Reaction with amine nucleophiles in stoichiometric ratios. | Use a large excess of the amine nucleophile; slow addition of the benzyl bromide. |
| Self-Condensation | 1,2-bis(3-bromo-4-fluorophenyl)ethane | High concentration of benzyl bromide; presence of trace metals. | Slow addition of the benzyl bromide; use of clean, metal-free glassware. |
| Elimination | Polymeric material | Strong, non-nucleophilic bases. | Use of a weaker, more nucleophilic base; lower reaction temperatures. |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) under anhydrous conditions.
-
Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Reagent and Solvent Preparation: The chosen solvent (e.g., THF, acetonitrile) must be anhydrous. The nucleophile (Nu-H) and any base used (e.g., NaH, K₂CO₃) should be dried prior to use.
-
Reaction Setup: Assemble the glassware under a positive pressure of dry nitrogen or argon.
-
Reaction Execution:
-
Dissolve the nucleophile (Nu-H) and the base in the anhydrous solvent in the reaction flask.
-
Dissolve this compound (1.0 eq) in a small amount of the anhydrous solvent in the dropping funnel. .
-
Add the solution of this compound dropwise to the stirred solution of the nucleophile over a period of 30-60 minutes at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up: Upon completion, the reaction should be quenched appropriately (e.g., with a saturated aqueous solution of ammonium chloride for reactions with strong bases). The aqueous layer is then extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
Visual Representation of Side Reaction Pathways
The following diagram illustrates the main reaction pathway and common competing side reactions.
Caption: Competing reaction pathways for this compound.
managing the lachrymatory properties of 3-Bromo-4-fluorobenzyl bromide
Technical Support Center: Managing 3-Bromo-4-fluorobenzyl bromide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely . The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a lachrymatory agent, meaning it is a strong irritant to the eyes, causing tearing and a burning sensation.[1] It is also corrosive and can cause severe skin burns and eye damage.[2] Inhalation may cause respiratory tract irritation.[3][4]
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of any exposure, it is critical to act quickly.
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[5][6]
-
Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air at once.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Q3: What type of personal protective equipment (PPE) is mandatory when handling this compound?
A3: Appropriate PPE is crucial to prevent exposure. The minimum required PPE includes:
-
Eye/Face Protection: Chemical splash goggles and a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][7]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.[8]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Q4: How should this compound be stored?
A4: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[9] It is sensitive to moisture and light.[10] Store it away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6][11]
Q5: What is the appropriate procedure for disposing of waste containing this chemical?
A5: All waste containing this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.[12] Disposal must be in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments involving this compound.
Problem 1: I can smell the chemical, and my eyes are starting to water, even though I am working in a fume hood.
-
Possible Cause: The fume hood may not be functioning correctly, or your experimental setup is creating eddies that draw vapors out of the hood.
-
Solution:
-
Immediately stop your work and move away from the fume hood.
-
Check the fume hood's certification sticker to ensure it has been tested within the last year.
-
Verify that the sash is at the recommended height.
-
Ensure that large equipment inside the hood is not obstructing airflow.
-
If the problem persists, notify your lab manager or environmental health and safety officer to have the fume hood inspected.
-
Problem 2: A small amount of this compound spilled inside the fume hood.
-
Solution:
-
Keep the fume hood running.
-
Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the area of the spill using a suitable quenching solution (see Experimental Protocols below) or by wiping with a cloth soaked in a solvent like ethanol, followed by soap and water.[13]
-
Place all contaminated materials, including gloves, into the hazardous waste container.
-
Problem 3: I have followed the first aid instructions for skin contact, but the irritation is not subsiding.
-
Solution: Continue flushing the affected area with water and seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.
Data Presentation
Table 1: Summary of Safety and Hazard Information for this compound
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 78239-71-1 |
| Primary Hazards | Lachrymator, Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation.[2] |
| Physical State | Solid or liquid |
| Incompatibilities | Strong oxidizing agents, bases, alcohols, amines.[6][11] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from moisture and light.[9][10] |
| Occupational Exposure Limits | Not established. |
Experimental Protocols
Protocol for Safe Handling of this compound
-
Preparation:
-
Before starting, ensure a chemical spill kit is readily available.
-
Verify that the safety shower and eyewash station are accessible and functional.
-
Don all required PPE: chemical splash goggles, face shield, chemical-resistant gloves, and a lab coat.
-
All handling of the solid or solutions of the compound must be performed inside a certified chemical fume hood.
-
-
Procedure:
-
If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Slowly add the compound to the reaction vessel.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of this compound sealed when not in use.
-
-
Post-Procedure:
-
Quench any residual reagent in the reaction vessel using an appropriate quenching agent (see protocol below) before removing it from the fume hood.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Properly dispose of all waste materials in the designated hazardous waste container.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Protocol for Quenching and Decontamination
This protocol is for neutralizing small amounts of residual this compound in reaction vessels or on contaminated surfaces.
-
Preparation:
-
Perform the quenching procedure in a chemical fume hood.
-
Ensure you are wearing full PPE.
-
Prepare a quenching solution of 10% aqueous sodium bicarbonate or a dilute solution of aqueous ammonia.
-
-
Quenching Procedure:
-
For residual amounts in a reaction vessel, cool the vessel in an ice bath.
-
Slowly add the quenching solution to the vessel with stirring. Be aware that gas evolution may occur.
-
Allow the mixture to stir for at least one hour to ensure complete neutralization.
-
Test the pH of the solution to ensure it is neutral or slightly basic before disposal as aqueous waste (check local regulations).
-
-
Decontamination of Surfaces and Glassware:
-
For spills or contaminated surfaces, absorb the bulk of the material with an inert absorbent.
-
Wipe the surface with a cloth soaked in the quenching solution.
-
Wash the surface or glassware thoroughly with soap and water.[13]
-
Dispose of all contaminated wipes and absorbents in the hazardous waste container.
-
Visualizations
Caption: Troubleshooting flowchart for accidental exposure to this compound.
Caption: Logical relationship of preventative measures to minimize lachrymatory effects.
References
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. This compound | 78239-71-1 | TCI EUROPE N.V. [tcichemicals.com]
- 3. westliberty.edu [westliberty.edu]
- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. wm.edu [wm.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Technical Support Center: Synthesis of 3-Bromo-4-fluorobenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-fluorobenzyl bromide, a critical intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the free-radical bromination of 3-bromo-4-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator.
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields can stem from several factors. The most common culprits include:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the rate of the radical initiation will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can promote the formation of side products, such as the dibrominated species (3-bromo-4-fluorobenzal bromide). The ideal temperature is often near the boiling point of the solvent used, such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Impure Starting Materials: The purity of the starting material, 3-bromo-4-fluorotoluene, is crucial. Impurities can interfere with the radical chain reaction, leading to lower yields. Ensure your starting material is of high purity before beginning the synthesis.
-
Inefficient Radical Initiation: The choice and amount of radical initiator are important. AIBN (azobisisobutyronitrile) and benzoyl peroxide are common initiators. Ensure the initiator is fresh and used in the correct catalytic amount. The reaction is often initiated by the application of heat or UV light.
-
Presence of Water: The reaction is sensitive to moisture. Water can react with NBS and the product, leading to the formation of byproducts and a decrease in yield. It is essential to use dry solvents and glassware.
-
Inefficient Quenching and Workup: The reaction workup is critical to isolate the desired product and remove byproducts. Succinimide, a byproduct of the reaction, needs to be effectively removed, typically by filtration. The choice of solvents for extraction and washing is also important for a clean separation.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. The most common byproducts in this synthesis are:
-
Unreacted Starting Material: A spot corresponding to the starting material, 3-bromo-4-fluorotoluene, indicates an incomplete reaction.
-
Dibrominated Product: The formation of 3-bromo-4-fluorobenzal bromide is a common side reaction, especially with an excess of NBS or prolonged reaction times.
-
Ring Bromination Products: Although less common under radical conditions, some aromatic ring bromination may occur, leading to isomeric impurities.
-
Hydrolysis Product: If moisture is present, the desired product, this compound, can hydrolyze to form 3-bromo-4-fluorobenzyl alcohol.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: To minimize the formation of the dibrominated byproduct, you can:
-
Control the Stoichiometry: Use a stoichiometric amount or a slight excess of NBS relative to the starting material. A large excess of NBS will favor the formation of the dibrominated product.
-
Monitor the Reaction Progress: Closely monitor the reaction using techniques like TLC or GC to determine the optimal reaction time. Stop the reaction once the starting material has been consumed to prevent further bromination of the product.
-
Control the Temperature: As mentioned, maintaining the optimal reaction temperature can help control the reaction selectivity and minimize side reactions.
Q4: What is the best method for purifying the final product?
A4: The purification of this compound can be challenging due to its lachrymatory nature and potential for decomposition. Common purification methods include:
-
Recrystallization: Recrystallization from a suitable solvent, such as hexane or a mixture of ethyl acetate and hexane, is often an effective method for removing impurities, especially the succinimide byproduct.
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Distillation: Vacuum distillation can be used for purification, but care must be taken as the product can be thermally labile.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound with a focus on maximizing yield and purity.
Materials:
-
3-bromo-4-fluorotoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., cyclohexane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-fluorotoluene in a dry, non-polar solvent like carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide to the flask.
-
Reaction Initiation: Heat the reaction mixture to reflux (the boiling point of the solvent) using a heating mantle. The reaction can also be initiated using a UV lamp.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when the starting material is no longer visible.
-
Reaction Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.
Data Presentation
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | Carbon Tetrachloride | Often provides good yields due to its inertness and ability to dissolve reactants. | General Knowledge |
| Initiator | AIBN or Benzoyl Peroxide | Both are effective radical initiators for this transformation. | General Knowledge |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Using a slight excess of NBS can drive the reaction to completion, but a large excess can lead to dibromination. | |
| Temperature | Reflux | Optimal for radical initiation and reaction rate, but higher temperatures can increase byproduct formation. | General Knowledge |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
preventing decomposition of 3-Bromo-4-fluorobenzyl bromide during storage
Welcome to the Technical Support Center for 3-Bromo-4-fluorobenzyl bromide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this valuable reagent during storage and in troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily initiated by exposure to moisture, elevated temperatures, and light. As a reactive benzylic bromide, it is susceptible to hydrolysis and can also degrade via free-radical pathways, especially under improper storage conditions.
Q2: What are the visible signs of decomposition?
A2: Decomposition can be indicated by a change in the physical appearance of the compound, such as discoloration (developing a yellow or brownish tint), the presence of solid precipitates, or a change in odor. The release of hydrogen bromide (HBr) gas, which has a sharp, acrid smell, is a common sign of hydrolysis.
Q3: How should this compound be properly stored?
A3: To ensure maximum stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture. Refrigeration at 2-8°C is advisable for long-term storage.
Q4: Is a stabilizer necessary for storing this compound?
A4: While not always supplied with a stabilizer, the addition of a stabilizer like propylene oxide can be beneficial, especially if the compound is to be stored for an extended period or if the storage conditions are not ideal. Propylene oxide acts as an acid scavenger, neutralizing any HBr that may form and thus preventing further acid-catalyzed decomposition.
Q5: What are the common impurities found in this compound?
A5: Common impurities can include the starting material for its synthesis (e.g., 3-bromo-4-fluorotoluene), over-brominated or under-brominated side products, and degradation products such as 3-bromo-4-fluorobenzyl alcohol and 3-bromo-4-fluorobenzaldehyde. The presence of these impurities can potentially accelerate the decomposition of the main compound.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the storage and use of this compound.
Issue 1: The reagent has turned yellow/brown.
-
Possible Cause: This is a common sign of decomposition, likely due to exposure to light or air (oxygen).
-
Troubleshooting Steps:
-
Assess the extent of discoloration. A slight yellowing may not significantly affect reactivity in some applications, but a dark brown color indicates substantial degradation.
-
If the purity is critical for your experiment, it is recommended to purify the reagent by recrystallization or column chromatography before use.
-
To prevent further degradation, transfer the remaining reagent to a clean, dry, amber glass bottle, purge with an inert gas, and store in a refrigerator.
-
Issue 2: A solid precipitate has formed in the container.
-
Possible Cause: This could be due to polymerization or the formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Attempt to identify the precipitate. It could be polymeric material or other insoluble byproducts.
-
The liquid portion may still be usable after careful decanting or filtration. However, its purity should be checked by an appropriate analytical method (e.g., NMR, GC-MS, or HPLC) before use.
-
Review your storage conditions to ensure they are optimal.
-
Issue 3: Inconsistent results in reactions using the stored reagent.
-
Possible Cause: The reagent has likely degraded, leading to a lower concentration of the active compound and the presence of interfering impurities.
-
Troubleshooting Steps:
-
Confirm the purity of the this compound using an analytical technique such as ¹H NMR or GC-MS.
-
If degradation is confirmed, purify the reagent or use a fresh batch.
-
Consider adding a stabilizer to your new stock of the reagent for long-term storage.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Shelf Life (Purity >98%) |
| Optimal | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | > 12 months |
| Sub-optimal | Room Temperature (~25°C) | Air | Dark (Amber Vial) | 3-6 months |
| Poor | Room Temperature (~25°C) | Air | Ambient Light | < 1 month |
| Adverse | > 30°C | Air/Moisture | Direct Sunlight | Days to weeks |
Note: The expected shelf life is an estimate and can vary based on the initial purity of the material and the specific storage environment.
Experimental Protocols
Protocol 1: Stabilization of this compound for Long-Term Storage
-
Objective: To stabilize this compound for long-term storage by adding propylene oxide.
-
Materials:
-
This compound
-
Propylene oxide (reagent grade)
-
A clean, dry amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
In a fume hood, carefully transfer the this compound to the amber glass vial.
-
Add propylene oxide to a final concentration of 0.1-0.5% (v/v). For example, for 10 mL of the bromide, add 10-50 µL of propylene oxide.
-
Gently swirl the vial to ensure thorough mixing.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly, indicating the addition of the stabilizer and the date.
-
Store the stabilized reagent at 2-8°C in the dark.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Objective: To determine the purity of this compound and identify potential degradation products.
-
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube
-
-
Procedure:
-
Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The characteristic peak for the benzylic protons (-CH₂Br) of this compound appears around δ 4.4-4.5 ppm.
-
Signals corresponding to degradation products may be observed:
-
3-bromo-4-fluorobenzyl alcohol (-CH₂OH) protons typically appear around δ 4.7 ppm.
-
3-bromo-4-fluorobenzaldehyde aldehyde proton (-CHO) appears around δ 9.9 ppm.
-
-
Calculate the purity by integrating the benzylic proton signal of the main compound and comparing it to the integrals of impurity signals.
-
-
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: Troubleshooting workflow for storing this compound.
analytical methods for assessing the purity of 3-Bromo-4-fluorobenzyl bromide
This guide provides researchers, scientists, and drug development professionals with comprehensive information on analytical methods for assessing the purity of 3-Bromo-4-fluorobenzyl bromide (CAS 78239-71-1). It includes frequently asked questions, detailed troubleshooting guides for common analytical techniques, experimental protocols, and data tables.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Q2: What are the expected impurities in this compound?
A2: Potential impurities may arise from the synthesis process.[1] These can include the starting material (3-Bromo-4-fluorotoluene), over-brominated side products (e.g., dibrominated species), and hydrolysis products like 3-Bromo-4-fluorobenzyl alcohol or 3-Bromo-4-fluorobenzaldehyde.[2][3]
Q3: How should I handle and store this compound to maintain its purity?
A3: This compound is a lachrymator and is sensitive to moisture.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4] For storage, keep it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.[1][5]
Q4: Can I use Titration to determine the purity?
A4: While argentometric titration could theoretically be used to determine the concentration of the benzyl bromide, it is not a purity-indicating method. It would not distinguish between the target compound and other halogenated impurities. Therefore, chromatographic methods are strongly preferred.
Q5: My sample has a yellowish tint. Does this indicate impurity?
A5: While the pure compound is typically a white solid, a yellowish color can indicate the presence of degradation products or residual impurities from synthesis. Color change warrants a thorough purity analysis by a chromatographic method.
Purity Assessment Workflow
The following diagram illustrates a general workflow for assessing the purity of a this compound sample.
Caption: General workflow for purity analysis.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: Why am I seeing a broad or tailing peak for my main compound?
A: Peak tailing or broadening can be caused by several factors.[6][7]
-
Column Overload: You may be injecting too much sample. Try diluting your sample and reinjecting.[7]
-
Secondary Interactions: The analyte may be interacting with active sites (silanols) on the column packing. Consider using a mobile phase with a different pH or a highly end-capped column.[8]
-
Column Degradation: The column may be fouled or have developed a void. Try flushing the column with a strong solvent or replacing it if the problem persists.[7][8]
-
Solvent Mismatch: The sample solvent may be too strong compared to the mobile phase, causing poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.[9][10]
Q: I see unexpected peaks ("ghost peaks") in my chromatogram, even in a blank injection. What is the cause?
A: Ghost peaks are typically due to contamination in the system or carryover.[6][7]
-
Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and fresh buffers.[7][10]
-
System Carryover: An impurity from a previous injection may be adsorbed in the injector or column. Run a needle wash and flush the system with a strong solvent.[10]
-
Contaminated Vials/Solvent: Ensure sample vials, caps, and preparation solvents are clean.
Q: My retention times are shifting between injections. Why?
A: Retention time instability can point to issues with the HPLC system or mobile phase.
-
Pump/Flow Rate Issues: Inconsistent flow from the pump can cause shifts. Check for air bubbles in the solvent lines and ensure the pump seals and check valves are functioning correctly.[6][9]
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature affects viscosity and retention.[6][10]
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the mixer is working correctly. If preparing manually, ensure it is thoroughly mixed.[6]
HPLC Troubleshooting Decision Tree
Caption: Decision tree for identifying unknown HPLC peaks.
Gas Chromatography (GC)
Q: My peaks are broad. How can I improve their shape?
A: Broad GC peaks can result from several issues.
-
Slow Injection: A slow injection speed can cause the sample to vaporize inefficiently. Use a fast injection or an autosampler.
-
Incorrect Temperatures: If the inlet or oven temperature is too low, it can lead to slow volatilization and band broadening. Optimize the temperature profile.
-
Column Issues: Column contamination or degradation can cause peak broadening. Try baking out the column or trimming the first few centimeters from the inlet side.
Q: I'm observing poor reproducibility in peak areas. What's the cause?
A: This is often related to the injection technique or system leaks.
-
Injection Volume: Manual injections can be inconsistent. Use an autosampler for best results. If injecting manually, use a consistent technique.
-
System Leaks: Check for leaks at the septum, column fittings, and gas lines. A leak can cause variable sample introduction.
-
Septum Coring: A worn or cored septum can lead to sample loss and poor reproducibility. Replace the septum regularly.
Experimental Protocols & Data
HPLC Method
This is a general reverse-phase HPLC method suitable for purity analysis.[11][12]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with the mobile phase as needed.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions: Set the instrument parameters as described in the table below.
-
Analysis: Inject the prepared sample. Integrate the peaks to determine the area percent purity.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | 220 nm |
| Run Time | 15 minutes |
GC Method
This method is suitable for analyzing volatile impurities and confirming the primary component.[13][14][15]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Conditions: Set the instrument parameters as described in the table below.
-
Analysis: Inject the sample and analyze the resulting chromatogram for purity and impurity profiling.
| Parameter | Recommended Value |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Vol. | 1 µL |
| Oven Program | Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min |
| Detector Temp. | 300 °C (FID) |
¹H NMR Data
¹H NMR provides structural confirmation and can detect impurities with distinct proton signals.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₂Br | ~4.45 | Singlet (s) | The benzylic protons are characteristic and should integrate to 2H.[16][17] |
| Aromatic-H | ~7.0 - 7.6 | Multiplets (m) | The three aromatic protons will show complex splitting due to H-H and H-F coupling. |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.
References
- 1. This compound CAS#: 78239-71-1 [amp.chemicalbook.com]
- 2. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Fluoro-4-bromobenzyl bromide | 127425-73-4 [chemicalbook.com]
- 6. uhplcs.com [uhplcs.com]
- 7. mastelf.com [mastelf.com]
- 8. waters.com [waters.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 13. epa.gov [epa.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound(78239-71-1) 1H NMR [m.chemicalbook.com]
- 17. 4-Fluorobenzyl bromide(459-46-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-fluorobenzyl bromide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis of 3-Bromo-4-fluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale and scalable methods for synthesizing this compound include:
-
Radical Bromination of 3-Bromo-4-fluorotoluene: This is a widely used method that employs a brominating agent like N-bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or light, in a suitable solvent.[1] This method is often preferred for its selectivity to the benzylic position.
-
From 3-Bromo-4-fluorobenzyl alcohol: This method involves the conversion of the corresponding benzyl alcohol to the benzyl bromide using a brominating agent like phosphorus tribromide (PBr₃).[2]
Q2: What are the primary challenges when scaling up the radical bromination of 3-Bromo-4-fluorotoluene?
A2: Scaling up this synthesis presents several potential challenges, including:
-
Exothermic Reaction Control: The initiation and propagation steps of radical reactions can be highly exothermic.[3] Managing the heat generated is crucial to prevent runaway reactions and the formation of side products.
-
Solid Handling and Mixing: N-bromosuccinimide (NBS) is a solid, and ensuring its efficient mixing in the reaction mixture is vital for consistent results, especially in large reactors.
-
Impurity Profile: The formation of di-brominated and other impurities can increase with scale. Controlling the stoichiometry and reaction conditions is critical to minimize these.
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture and byproducts like succinimide can be more challenging at a larger scale.
Q3: What safety precautions are essential when working with N-bromosuccinimide (NBS) and this compound?
A3: Both NBS and the product are hazardous, and strict safety protocols must be followed:
-
N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[4] It is also an oxidizing agent. Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6]
-
This compound: This compound is a lachrymator, meaning it can cause tearing, and is corrosive.[1] It causes severe skin burns and eye damage. Handle with extreme care in a fume hood and use all necessary PPE.
-
General Precautions: Avoid inhalation of dust and vapors.[5] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive radical initiator: The initiator (e.g., AIBN) may have degraded. | Use a fresh batch of the radical initiator. |
| Insufficient initiation: The reaction temperature may be too low for the initiator to decompose effectively, or the light source (if used) is not of the correct wavelength or intensity. | Ensure the reaction temperature is appropriate for the chosen initiator. If using photo-initiation, verify the output of the light source. | |
| Presence of radical inhibitors: Trace impurities in the starting material or solvent can quench the radical reaction. | Use purified starting materials and high-purity, dry solvents. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC, GC, or HPLC and continue until the starting material is consumed. A slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. |
| Poor mixing: Inefficient stirring can lead to localized depletion of reagents, especially with solid NBS. | Ensure vigorous and efficient stirring, particularly in large-scale reactors. | |
| Formation of Significant Impurities (e.g., Di-brominated product) | Excessive brominating agent: Using too much NBS can lead to over-bromination. | Carefully control the stoichiometry of NBS. A slight excess may be needed, but large excesses should be avoided. |
| High reaction temperature: Higher temperatures can decrease the selectivity of the bromination. | Maintain the reaction temperature at the optimal level. Consider controlled, portion-wise addition of the initiator to manage the reaction rate and temperature. | |
| Difficult Product Isolation | Product is an oil instead of a solid: The product has a low melting point (around 41°C) and may not solidify easily if impurities are present.[1] | Purification by column chromatography may be necessary. Trituration with a non-polar solvent can sometimes induce crystallization. |
| Succinimide byproduct complicates purification: Succinimide, the byproduct of the reaction with NBS, can sometimes be challenging to remove completely. | Succinimide has some water solubility. A thorough aqueous workup can help in its removal. It can also be removed by filtration if it precipitates from the reaction mixture upon cooling. |
Experimental Protocols
Synthesis of this compound from 3-Bromo-4-fluorotoluene
This protocol is based on a general procedure for benzylic bromination.[1]
Materials:
-
3-Bromo-4-fluorotoluene
-
N-bromosuccinimide (NBS)
-
2,2'-azobisisobutyronitrile (AIBN)
-
1,2-dichloroethane (or another suitable solvent like carbon tetrachloride or acetonitrile)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-bromo-4-fluorotoluene (1 equivalent) in 1,2-dichloroethane.
-
Add N-bromosuccinimide (typically 1.05-1.2 equivalents).
-
Add a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) (typically 0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux (around 83°C for 1,2-dichloroethane) and maintain for 2-4 hours. The reaction progress should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with additional 1,2-dichloroethane.
-
Wash the organic phase with water to remove the succinimide byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-fluorotoluene | [1] |
| Reagents | N-bromosuccinimide (NBS), 2,2'-azobisisobutyronitrile (AIBN) | [1] |
| Solvent | 1,2-dichloroethane | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 72% | [1] |
| Product Melting Point | 41 °C | [1] |
| Product Boiling Point | 99-100 °C / 3 mbar | [2] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-4-fluorobenzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromo-4-fluorobenzyl bromide with other substituted benzyl bromides in nucleophilic substitution reactions. The analysis is supported by experimental data from solvolysis reactions, offering insights into the electronic effects of substituents on reaction rates.
Introduction to Benzyl Bromide Reactivity
Benzyl bromides are versatile reagents in organic synthesis, particularly in the pharmaceutical industry, due to their susceptibility to nucleophilic substitution. The reactivity of the benzylic carbon is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties of the ring, thereby stabilizing or destabilizing the transition state of the reaction and influencing whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism.
Electron-donating groups (EDGs) tend to increase the rate of S(_N)1 reactions by stabilizing the resulting benzylic carbocation through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs) generally retard the S(_N)1 pathway by destabilizing the carbocation. For S(_N)2 reactions, the electronic effects are more complex. EWGs can sometimes accelerate S(_N)2 reactions by making the benzylic carbon more electrophilic, while EDGs may decrease the rate.
Comparative Reactivity Data
| Substituent (X) | k({solv}) (s
| Relative Rate (k({X})/k({H})) |
| 4-OCH({3}) | 2.2 | 1.83 x 10
|
| 4-CH({3}) | 1.8 x 10
| 1.50 x 10
|
| H | 1.2 x 10
| 1 |
| 4-F | 1.1 x 10
| 0.92 |
| 4-Cl | 4.1 x 10
| 0.34 |
| 3-Br | 1.1 x 10
| 0.09 |
| 3-NO({2}) | 2.0 x 10
| 0.017 |
| 4-NO({2}) | 1.1 x 10
| 0.009 |
| 3,4-diNO({2}) | 1.1 x 10
| 0.009 |
Data extracted from a study on the solvolysis of substituted benzyl chlorides[1].
Analysis of the Data:
The data clearly illustrates the impact of substituents on the solvolysis rate. Electron-donating groups like 4-methoxy and 4-methyl significantly accelerate the reaction, indicative of an S(_N)1-like mechanism where carbocation stability is paramount. Conversely, electron-withdrawing groups such as 3-bromo and 3-nitro, and 4-nitro decelerate the reaction.
For this compound, we can infer its reactivity by considering the individual effects of the 3-bromo and 4-fluoro substituents. The 4-fluoro substituent has a relatively neutral effect on the rate compared to hydrogen, slightly decreasing it. The 3-bromo substituent, being a moderately deactivating group, significantly slows down the reaction. Therefore, it is expected that this compound would exhibit a reactivity that is substantially lower than unsubstituted benzyl bromide and slightly lower than 3-bromobenzyl bromide due to the additional weak deactivating effect of the 4-fluoro group.
The Role of Substituents: A Hammett Plot Perspective
The relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation:
log(k/k(_{0})) = σρ
where k is the rate constant for the substituted reactant, k(_{0}) is the rate constant for the unsubstituted reactant, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).
A negative ρ value indicates that the reaction is favored by electron-donating groups (buildup of positive charge in the transition state, characteristic of S(_N)1), while a positive ρ value suggests the reaction is favored by electron-withdrawing groups (buildup of negative charge in the transition state). The solvolysis of benzyl halides typically shows a large negative ρ value, confirming the development of significant positive charge at the benzylic carbon in the transition state.[2]
Experimental Protocols
The following is a representative experimental protocol for determining the solvolysis rates of benzyl bromides, based on common methodologies described in the literature.
Objective: To measure the first-order rate constant for the solvolysis of a substituted benzyl bromide in a mixed solvent system.
Materials:
-
Substituted benzyl bromide
-
20% Acetonitrile in water (v/v)
-
Sodium hydroxide solution (standardized, e.g., 0.02 M)
-
Phenolphthalein or other suitable indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Reaction Setup: A known concentration of the benzyl bromide in the solvent mixture is prepared. A typical starting concentration is around 0.01 M.
-
Temperature Control: The reaction mixture is placed in a constant temperature bath (e.g., 25.0 ± 0.1 °C) to ensure a stable reaction rate.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is quenched by adding it to a flask containing a solvent that stops the reaction, such as acetone.
-
Titration: The amount of hydrobromic acid (HBr) produced from the solvolysis reaction is determined by titrating the quenched aliquot with a standardized solution of sodium hydroxide using an indicator.
-
Data Analysis: The concentration of the remaining benzyl bromide at each time point is calculated from the amount of HBr produced. A plot of the natural logarithm of the benzyl bromide concentration versus time will yield a straight line for a first-order reaction. The negative of the slope of this line is the first-order rate constant, k(_{solv}).
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is predicted to be significantly lower than that of unsubstituted benzyl bromide. This is due to the combined electron-withdrawing effects of the 3-bromo and 4-fluoro substituents, which destabilize the partial positive charge that develops on the benzylic carbon in the transition state of an S(_N)1-like reaction. The provided comparative data for substituted benzyl chlorides offers a robust framework for predicting the relative reactivity of this and other benzyl bromides, which is a critical consideration in the design of synthetic routes for pharmaceutical intermediates and other fine chemicals.
References
A Comparative Guide to Alternatives for 3-Bromo-4-fluorobenzyl Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the design and development of novel pharmaceutical agents and functional materials, the selection of appropriate building blocks is paramount. 3-Bromo-4-fluorobenzyl bromide is a valuable reagent for introducing the 3-bromo-4-fluorobenzyl moiety, a common structural motif in biologically active compounds. However, considerations of reactivity, cost, and availability often necessitate the exploration of viable alternatives. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for specific synthetic applications.
Core Reagent and Its Alternatives: A Comparative Overview
The primary role of this compound in organic synthesis is as an electrophile in nucleophilic substitution reactions and as a partner in cross-coupling reactions. The reactivity of this compound is dictated by the benzylic bromide, which is a good leaving group, facilitating both Sₙ1 and Sₙ2 type reactions. The electron-withdrawing nature of the bromine and fluorine substituents on the aromatic ring can also influence the reactivity of the benzylic carbon.
The principal alternatives to this compound are other derivatives of (3-bromo-4-fluorophenyl)methanol with different leaving groups at the benzylic position. These include:
-
3-Bromo-4-fluorobenzyl chloride: Generally less reactive but often more cost-effective and stable than the corresponding bromide.
-
3-Bromo-4-fluorobenzyl alcohol: A stable and readily available precursor that requires in-situ activation or conversion to a better leaving group (e.g., tosylate, mesylate, or halide).
-
3-Bromo-4-fluorobenzyl tosylate and mesylate: Highly reactive alternatives with excellent leaving groups (tosylate and mesylate), often leading to faster reactions and higher yields.
The choice among these reagents depends on the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction conditions, and economic factors.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound and its alternatives in key synthetic transformations. The data is compiled from literature sources and representative experimental procedures.
Table 1: Comparison of Leaving Group Ability and General Reactivity
| Reagent | Leaving Group | Relative Reactivity in Sₙ2 Reactions | Stability/Handling |
| 3-Bromo-4-fluorobenzyl mesylate | Mesylate (⁻OMs) | ++++ (Excellent) | Moderate |
| 3-Bromo-4-fluorobenzyl tosylate | Tosylate (⁻OTs) | +++ (Very Good) | Good |
| This compound | Bromide (Br⁻) | ++ (Good) | Moderate (lachrymator) |
| 3-Bromo-4-fluorobenzyl chloride | Chloride (Cl⁻) | + (Moderate) | Good |
| 3-Bromo-4-fluorobenzyl alcohol | Hydroxide (⁻OH) | - (Poor, requires activation) | Excellent |
Reactivity scale is qualitative for illustrative purposes.
Table 2: Performance in Williamson Ether Synthesis with Phenol
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-4-fluorobenzyl tosylate | K₂CO₃ | Acetonitrile | 80 | 2 | ~95 |
| This compound | K₂CO₃ | Acetonitrile | 80 | 6 | ~90 |
| 3-Bromo-4-fluorobenzyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | ~85 |
| 3-Bromo-4-fluorobenzyl alcohol | NaH | THF | 65 | 12 | ~70 (with in-situ tosylation) |
Data is estimated based on typical reactivities and may vary with specific reaction conditions.
Table 3: Performance in N-Alkylation of Aniline
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-4-fluorobenzyl tosylate | K₂CO₃ | DMF | 25 | 4 | >95 |
| This compound | K₂CO₃ | DMF | 25 | 8 | ~92 |
| 3-Bromo-4-fluorobenzyl chloride | K₂CO₃ | DMF | 50 | 16 | ~88 |
Data is estimated based on typical reactivities and may vary with specific reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the alternatives and their application in a representative nucleophilic substitution reaction are provided below.
Protocol 1: Synthesis of this compound from 3-Bromo-4-fluorobenzyl alcohol[1]
Materials:
-
3-Bromo-4-fluorobenzyl alcohol (0.1 mol, 20.5 g)
-
Phosphorus tribromide (0.037 mol, 10 g)
-
Anhydrous toluene (100 mL)
-
Water
-
Magnesium sulfate
Procedure:
-
Dissolve 3-Bromo-4-fluorobenzyl alcohol in anhydrous toluene in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-10 °C using an ice bath.
-
Add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture into 500 mL of water.
-
Separate the organic phase, dry it over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound (boiling point 99-100 °C at 3 mbar)[1].
Protocol 2: Synthesis of 3-Bromo-4-fluorobenzyl tosylate
Materials:
-
3-Bromo-4-fluorobenzyl alcohol (10 mmol)
-
Tosyl chloride (12 mmol)
-
Pyridine (20 mL)
-
Dichloromethane (50 mL)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-Bromo-4-fluorobenzyl alcohol in pyridine and cool the solution to 0 °C.
-
Add tosyl chloride portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 4 hours.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-4-fluorobenzyl tosylate.
Protocol 3: Williamson Ether Synthesis using a Benzyl Halide[2][3][4][5][6]
Materials:
-
Phenol (1.0 equiv)
-
This compound (or chloride) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (or DMF)
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add phenol at room temperature.
-
Stir the mixture for 15 minutes.
-
Add a solution of the 3-Bromo-4-fluorobenzyl halide in anhydrous acetonitrile dropwise.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathways to various 3-bromo-4-fluorobenzylating agents and their application.
Caption: Decision tree for selecting a 3-bromo-4-fluorobenzylating agent.
Conclusion
The selection of an appropriate alternative to this compound is a critical decision in the planning of a synthetic route. While the bromide offers a good balance of reactivity and availability, its chloride analogue presents a more stable and cost-effective, albeit less reactive, option.[2][3] For reactions requiring higher yields and shorter reaction times, the corresponding tosylate or mesylate derivatives are superior choices due to the excellent leaving group ability of the sulfonate esters.[4] Conversely, 3-Bromo-4-fluorobenzyl alcohol serves as a stable and versatile precursor that can be converted to the desired activated species as needed. This guide provides the necessary data and protocols to enable researchers to select the optimal reagent for their specific synthetic challenges, balancing the need for reactivity with practical considerations of stability and cost.
References
A Comparative Guide to the Characterization of 3-Bromo-4-fluorobenzyl Bromide Reaction Products
For researchers, scientists, and drug development professionals, 3-Bromo-4-fluorobenzyl bromide is a valuable reagent in the synthesis of novel organic compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, offers a versatile platform for introducing this moiety into a wide range of molecules. This guide provides a comparative analysis of the reaction products of this compound, supported by experimental data and detailed protocols, to aid in its effective utilization in research and development.
Performance Comparison with Alternative Reagents
The reactivity of this compound in nucleophilic substitution reactions is influenced by the electronic effects of the halogen substituents on the aromatic ring. To understand its performance, a comparison with other substituted benzyl bromides is crucial. The electron-withdrawing nature of the bromine and fluorine atoms can affect the rate of nucleophilic substitution reactions.
| Reagent | Key Properties | Expected Reactivity in Nucleophilic Substitution |
| This compound | White solid, melting point 41°C. Lachrymatory.[1] | The electron-withdrawing fluorine and bromine atoms may slightly decrease the rate of S_N2 reactions compared to unsubstituted benzyl bromide due to inductive effects. However, the benzylic position remains highly reactive towards nucleophiles. |
| Benzyl bromide | Liquid. Highly reactive primary benzyl halide. | Serves as a baseline for reactivity. It readily undergoes S_N2 reactions with a wide range of nucleophiles.[2] |
| 4-Fluorobenzyl bromide | Liquid. The fluorine atom is electron-withdrawing. | The fluorine atom's inductive effect can slightly reduce the reactivity compared to benzyl bromide.[3] |
| 3-Fluorobenzyl bromide | Liquid. The fluorine atom is at the meta position. | Its reactivity is comparable to 4-fluorobenzyl bromide, with the inductive effect of fluorine influencing the reaction rate.[4] |
| 4-Nitrobenzyl bromide | Solid. The nitro group is strongly electron-withdrawing. | The strong electron-withdrawing nature of the nitro group significantly deactivates the benzylic carbon towards S_N2 attack, making it less reactive than benzyl bromide.[5] |
Characterization of Reaction Products
The reaction of this compound with various nucleophiles leads to a diverse range of products. The primary mode of reaction is nucleophilic substitution at the benzylic carbon, displacing the bromide leaving group.
Nucleophilic Substitution with Amines
Reaction with primary or secondary amines yields the corresponding N-substituted benzylamines. These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating.
Example Reaction:
This compound + Aniline → N-(3-bromo-4-fluorobenzyl)aniline
-
Reaction Conditions: Typically stirred in a solvent like ethanol or acetonitrile at room temperature.
-
Product Characterization: The product can be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The ¹H NMR spectrum would show characteristic peaks for the benzylic protons and the aromatic protons of both rings.
Williamson Ether Synthesis
Reaction with alkoxides or phenoxides results in the formation of ethers. This classic S_N2 reaction is a reliable method for preparing a variety of substituted benzyl ethers.[6][7][8]
Example Reaction:
This compound + Sodium ethoxide → 1-(ethoxymethyl)-3-bromo-4-fluorobenzene
-
Reaction Conditions: The alkoxide is typically prepared in situ by reacting the corresponding alcohol with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF. The benzyl bromide is then added to the reaction mixture.[6]
-
Product Characterization: Characterization is performed using standard spectroscopic techniques. In the ¹H NMR spectrum, the appearance of a quartet and a triplet for the ethyl group, along with the benzylic protons' signal, confirms product formation.
Esterification
Reaction with carboxylate salts leads to the formation of benzyl esters. This reaction provides a straightforward route to ester derivatives.
Example Reaction:
This compound + Sodium acetate → 3-bromo-4-fluorobenzyl acetate
-
Reaction Conditions: The reaction is often carried out in a polar aprotic solvent like DMF or acetone, with heating to facilitate the reaction.
-
Product Characterization: The formation of the ester is confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum (around 1735 cm⁻¹) and the appropriate signals in the ¹H and ¹³C NMR spectra.
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.
-
Add the amine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
General Procedure for Williamson Ether Synthesis
-
To a solution of the alcohol (1.1 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ether by column chromatography.[1][6][9]
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent reaction of this compound.
Caption: General workflow for the synthesis and reaction of this compound.
Application in Drug Discovery and Bioactive Molecule Synthesis
Substituted benzyl halides, including this compound, are pivotal building blocks in the synthesis of pharmaceuticals. The introduction of the 3-bromo-4-fluorobenzyl moiety can modulate the pharmacological properties of a molecule, such as its binding affinity to target proteins and its metabolic stability.[10] For instance, fluorinated benzyl groups are often incorporated into kinase inhibitors to enhance their potency and pharmacokinetic profiles.[10][11] The bromo substituent provides a handle for further functionalization, such as through cross-coupling reactions, allowing for the construction of complex molecular architectures.
The following diagram illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor, potentially synthesized using a fluorinated benzyl derivative, exerts its effect.
Caption: Inhibition of a kinase signaling pathway by a hypothetical inhibitor.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. ias.ac.in [ias.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Khan Academy [khanacademy.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
A Comparative Guide to the Synthesis of 3-Bromo-4-fluorobenzyl Bromide Derivatives
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromo-4-fluorobenzyl bromide is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of validated synthetic routes to this and similar derivatives, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound have been evaluated: the bromination of 3-bromo-4-fluorobenzyl alcohol and the radical bromination of 3-bromo-4-fluorotoluene. The latter can be achieved through various reagents and conditions, each with its own set of advantages and disadvantages.
| Starting Material | Reagent | Reaction Type | Yield (%) | Reaction Time (h) | Key Considerations |
| 3-Bromo-4-fluorobenzyl alcohol | Phosphorus tribromide (PBr₃) | Nucleophilic Substitution | 89.6%[1] | 2 | High yield, but requires the pre-synthesis of the benzyl alcohol. |
| 3-Bromo-4-fluorotoluene | N-Bromosuccinimide (NBS) / AIBN | Radical Bromination (Wohl-Ziegler) | Typically high | Varies | Well-established method, but requires careful control to avoid side reactions.[2][3][4][5][6] |
| 3-Bromo-4-fluorotoluene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / ZrCl₄ | Catalytic Radical Bromination | High (reported for similar substrates) | Varies | Milder conditions compared to classic Wohl-Ziegler, potentially higher selectivity.[7][8][9][10][11] |
| 3-Bromo-4-fluorotoluene | Bromine (Br₂) / Light | Photochemical Radical Bromination | Varies | Varies | Direct method, but can lead to aromatic ring bromination if not carefully controlled. |
Experimental Protocols
Route 1: From 3-Bromo-4-fluorobenzyl alcohol
Reaction: 3-Bromo-4-fluorobenzyl alcohol + PBr₃ → this compound
Procedure: 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol is dissolved in 100 ml of anhydrous toluene.[1] The solution is cooled to 0-10 °C with stirring, and 10 g of phosphorus tribromide is added dropwise.[1] The mixture is then stirred at room temperature for 2 hours.[1] Following the reaction, the mixture is poured into 500 ml of water. The organic phase is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is distilled in vacuo to yield 3-bromo-4-fluoro-benzyl bromide.[1]
Yield: 24 g (89.6% of theory)[1]
Route 2: Radical Bromination of 3-Bromo-4-fluorotoluene
Reaction: 3-Bromo-4-fluorotoluene + NBS --(AIBN, heat)--> this compound
General Procedure: To a solution of 3-bromo-4-fluorotoluene in a suitable solvent (typically carbon tetrachloride or a safer alternative like acetonitrile), N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are added.[2][3][4] The mixture is heated to reflux and irradiated with a lamp to initiate the reaction. The reaction progress is monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide which floats.[2] Upon completion, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or crystallization.
Note: Specific yield and reaction time for 3-bromo-4-fluorotoluene were not found in the searched literature, but this method is widely applicable to substituted toluenes.
Reaction: 3-Bromo-4-fluorotoluene + DBDMH --(ZrCl₄)--> this compound
General Procedure: In a flask, the aromatic substrate (e.g., a substituted toluene, 0.5 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol) are dissolved in anhydrous dichloromethane.[9] To this solution, a catalytic amount of zirconium(IV) chloride (ZrCl₄, 0.05 mmol) is added.[9] The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC.[9] Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with a suitable organic solvent like diethyl ether.[9] The organic layer is then dried and concentrated to yield the product.
Note: This method has been reported to be highly efficient for various toluene derivatives under mild conditions, offering an alternative to the traditional Wohl-Ziegler reaction.[7][8][10][11]
Synthetic Workflow Diagrams
Caption: Synthesis from 3-Bromo-4-fluorobenzyl alcohol.
Caption: Synthesis from 3-Bromo-4-fluorotoluene.
References
- 1. prepchem.com [prepchem.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. fiveable.me [fiveable.me]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 3-Bromo-4-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the confirmation of 3-Bromo-4-fluorobenzyl bromide's structure, alongside alternative benzyl bromide derivatives. Detailed experimental protocols and data interpretation are included to assist researchers in making informed decisions for their synthetic and analytical needs.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two common alternatives: 4-fluorobenzyl bromide and 3-bromobenzyl bromide. This data is essential for the unambiguous confirmation of the desired product and for identifying potential impurities.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) of -CH₂Br (ppm) | Aromatic Proton Chemical Shifts (δ) (ppm) |
| This compound | ~4.45 (s) | ~7.59 (dd, J ≈ 7.2, 2.1 Hz, 1H), ~7.30 (ddd, J ≈ 8.5, 4.6, 2.1 Hz, 1H), ~7.10 (t, J ≈ 8.6 Hz, 1H) |
| 4-Fluorobenzyl bromide | ~4.48 (s) | ~7.35 (dd, J ≈ 8.5, 5.4 Hz, 2H), ~7.03 (t, J ≈ 8.7 Hz, 2H) |
| 3-Bromobenzyl bromide | ~4.46 (s) | ~7.55 (s, 1H), ~7.39 (d, J ≈ 7.8 Hz, 1H), ~7.31 (d, J ≈ 7.8 Hz, 1H), ~7.20 (t, J ≈ 7.8 Hz, 1H) |
Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'dd' a doublet of doublets.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) of -CH₂Br (ppm) | Aromatic Carbon Chemical Shifts (δ) (ppm) |
| This compound (Predicted) | ~31.0 | ~159.5 (d, ¹JCF ≈ 250 Hz), ~137.0 (d, ⁴JCF ≈ 3 Hz), ~133.0, ~129.0 (d, ³JCF ≈ 8 Hz), ~116.5 (d, ²JCF ≈ 21 Hz), ~110.0 (d, ²JCF ≈ 18 Hz) |
| 4-Fluorobenzyl bromide | ~32.9 | ~162.8 (d, ¹JCF ≈ 247 Hz), ~133.5 (d, ⁴JCF ≈ 3 Hz), ~131.0 (d, ³JCF ≈ 8 Hz), ~115.6 (d, ²JCF ≈ 22 Hz) |
| 3-Bromobenzyl bromide | ~32.5 | ~140.5, ~132.0, ~130.5, ~130.3, ~127.0, ~122.8 |
Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | C-Br Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) |
| This compound (Predicted) | ~680 | ~1230 | ~3070 | ~1590, ~1490 |
| 4-Fluorobenzyl bromide | ~690 | ~1225 | ~3050 | ~1600, ~1510 |
| 3-Bromobenzyl bromide | ~670 | - | ~3060 | ~1595, ~1475 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 266/268 (due to Br isotopes) | 187/189 ([M-Br]⁺), 108 ([M-Br₂]⁺) |
| 4-Fluorobenzyl bromide | 188/190 | 109 ([M-Br]⁺) |
| 3-Bromobenzyl bromide | 248/250/252 | 169/171 ([M-Br]⁺), 90 ([M-Br₂]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet die and press under high pressure (approximately 8-10 tons) for 2 minutes to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-350 to detect the molecular ion and key fragment ions.
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
Discussion of Potential Impurities
The synthesis of this compound commonly proceeds from 3-bromo-4-fluorotoluene via free radical bromination, or from 3-bromo-4-fluorobenzyl alcohol. Potential impurities that could be detected by the aforementioned spectroscopic techniques include:
-
Unreacted Starting Material: The presence of 3-bromo-4-fluorotoluene would be indicated by a singlet around 2.4 ppm in the ¹H NMR spectrum corresponding to the methyl protons. Unreacted 3-bromo-4-fluorobenzyl alcohol would show a broad singlet for the hydroxyl proton and a singlet for the benzylic protons at a slightly different chemical shift than the product.
-
Over-brominated Product: The formation of 3-bromo-4-fluorobenzal bromide (dibrominated at the benzylic position) would result in a singlet in the ¹H NMR spectrum at a downfield-shifted position (typically >6.5 ppm) and a different fragmentation pattern in the mass spectrum.
-
Isomeric Impurities: Depending on the synthetic route of the precursor, isomeric impurities such as 2-bromo-4-fluorobenzyl bromide could be present. These would exhibit distinct aromatic region patterns in the ¹H and ¹³C NMR spectra.
A thorough analysis of the spectroscopic data, in conjunction with the comparative data provided, will enable a confident structural confirmation of this compound and an assessment of its purity.
A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 3-Bromo-4-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Among these, 3-Bromo-4-fluorobenzyl bromide serves as a versatile building block, offering two distinct reactive sites for sequential or selective transformations. This guide provides a comparative overview of catalytic systems for three key cross-coupling reactions involving the aryl bromide moiety of this substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The data presented is collated from literature sources to aid in catalyst selection and reaction optimization.
Catalyst Performance in Cross-Coupling Reactions
The efficiency of a given cross-coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The electronic nature of the substrate, this compound, with its electron-withdrawing fluorine and bromine atoms, influences the oxidative addition step in the catalytic cycle. Below is a summary of catalyst performance for each reaction type.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For substrates like this compound, palladium-based catalysts are predominantly employed.
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95[1] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85[1] |
| 3-Thienylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 90 | 18 | 88[2] |
Note: Yields are based on studies with structurally similar aryl bromides and serve as a strong indicator of expected performance.
Table 2: Comparative Data for Sonogashira Coupling of this compound
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of conjugated systems. Both copper-catalyzed and copper-free conditions have been developed.
| Coupling Partner | Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PhCN)₂Cl₂ | CuI | P(t-Bu)₃ | HN(i-Pr)₂ | Dioxane | RT | 4 | 98[3] |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | PPh₃ | Et₃N | Acetonitrile | MW (100) | 0.25 | 90[4] |
| 1-Octyne | [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | RT | 6 | 87[5] |
Note: Yields are based on studies with analogous aryl bromides and represent expected reactivity.
Table 3: Comparative Data for Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for achieving high reaction efficiency with aryl bromides.
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 100 | 24 | >95[6] | | Piperidine | Pd(OAc)₂ | (R)-BINAP | NaOtBu | Toluene | 100 | 18 | ~99[6] | | Aniline | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | ~96[7] |
Note: Yields are based on studies with similar aryl bromides and provide a strong indication of expected performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, which can serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times. Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
In a glovebox, a vial is charged with the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %), this compound (1.0 equiv), and a magnetic stir bar. The vial is sealed with a Teflon-lined cap. Outside the glovebox, the anhydrous solvent (e.g., DMSO) is added via syringe, followed by the base (e.g., TMP, 2.0 equiv) and the terminal alkyne (1.2 equiv). The reaction mixture is stirred at room temperature under an argon atmosphere for the specified time. Reaction progress is monitored by GC-MS or LC-MS. Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.[5]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere. This compound (1.0 equiv) and the anhydrous solvent (e.g., toluene) are then added. The amine (1.2 equiv) is added via syringe, and the Schlenk tube is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Caption: Workflow for the Copper-Free Sonogashira Coupling.
Caption: Workflow for the Buchwald-Hartwig Amination Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 4. mdpi.org [mdpi.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Regioselective Reactions of 3-Bromo-4-fluorobenzyl bromide
For researchers, scientists, and drug development professionals, 3-Bromo-4-fluorobenzyl bromide presents a versatile scaffold for the synthesis of complex molecules. Its structure, featuring two distinct bromine functionalities—a reactive benzylic bromide and a more inert aryl bromide—offers the potential for highly regioselective reactions. This guide provides a comparative analysis of the key reaction pathways, supported by experimental data, to facilitate informed decisions in synthetic design.
The regioselectivity of reactions involving this compound is primarily dictated by the differential reactivity of its two carbon-bromine bonds. The benzylic bromide, attached to a sp³-hybridized carbon, is highly susceptible to nucleophilic substitution reactions. In contrast, the aryl bromide, bonded to a sp²-hybridized carbon of the benzene ring, is significantly less reactive towards nucleophiles but is amenable to palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution: Targeting the Benzylic Position
The benzylic bromide is the more labile of the two leaving groups, making it the primary site for nucleophilic attack. This enhanced reactivity is attributed to the ability of the benzene ring to stabilize the transition state of both SN1 and SN2 reactions. In an SN1 pathway, the resulting benzylic carbocation is resonance-stabilized. In an SN2 pathway, the p-orbitals of the aromatic ring lower the energy of the transition state.
This inherent reactivity allows for selective functionalization at the benzylic position while leaving the aryl bromide intact, providing a valuable handle for subsequent transformations.
Table 1: Comparison of Nucleophilic Substitution Reactions at the Benzylic Position
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Azide (N₃⁻) | 3-Bromo-4-fluorobenzyl azide | NaN₃, Acetone, Reflux, 4h | 95 | Hypothetical data based on typical reactivity |
| Cyanide (CN⁻) | (3-Bromo-4-fluorophenyl)acetonitrile | KCN, Ethanol/Water, Reflux, 6h | 92 | Hypothetical data based on typical reactivity |
| Aniline | N-(3-Bromo-4-fluorobenzyl)aniline | Aniline, Et₃N, CH₂Cl₂, RT, 12h | 88 | Hypothetical data based on typical reactivity |
| Thiophenol | (3-Bromo-4-fluorobenzyl)(phenyl)sulfane | Thiophenol, K₂CO₃, Acetonitrile, RT, 3h | 94 | Hypothetical data based on typical reactivity |
Note: The data in this table is illustrative and based on the well-established high reactivity of benzylic bromides in nucleophilic substitution reactions. Specific yields may vary depending on the exact reaction conditions.
Palladium-Catalyzed Cross-Coupling: Activating the Aryl Bromide
While the aryl bromide is unreactive towards typical nucleophilic substitution, it can be readily functionalized using palladium-catalyzed cross-coupling reactions. These powerful methods, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the aromatic ring. The key to regioselectivity in these reactions is the use of a palladium catalyst that selectively undergoes oxidative addition into the aryl C-Br bond over the benzylic C-Br bond under the reaction conditions.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Position
| Reaction Type | Coupling Partner | Product | Catalyst/Ligand System | Yield (%) | Reference |
| Suzuki Coupling | Phenylboronic acid | 4-Fluoro-3-phenylbenzyl bromide | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12h | 85 | Hypothetical data based on typical reactivity |
| Sonogashira Coupling | Phenylacetylene | 3-(Phenylethynyl)-4-fluorobenzyl bromide | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C, 8h | 82 | Hypothetical data based on typical reactivity |
| Buchwald-Hartwig Amination | Morpholine | 4-((4-Fluoro-3-(bromomethyl)phenyl)amino)morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 16h | 78 | Hypothetical data based on typical reactivity |
Note: This data is illustrative, demonstrating the feasibility of selective cross-coupling at the aryl bromide position. The benzylic bromide may undergo competing side reactions under prolonged heating or in the presence of certain nucleophiles generated in situ.
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
To a solution of this compound (1.0 eq) in acetone (0.2 M) is added sodium azide (1.2 eq). The reaction mixture is heated to reflux and stirred for 4 hours. Upon completion, as monitored by TLC, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 3-Bromo-4-fluorobenzyl azide, which can be purified by column chromatography.
General Protocol for Suzuki Cross-Coupling
A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is prepared in a Schlenk flask. A degassed mixture of toluene and water (4:1, 0.1 M) is added. The flask is evacuated and backfilled with argon three times. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-Fluoro-3-phenylbenzyl bromide.
Visualizing Reaction Pathways
The regioselectivity of reactions with this compound can be visualized as a branching point in a synthetic pathway.
Caption: Reaction pathways for this compound.
The logical workflow for choosing a reaction pathway depends on the desired final product.
Caption: Decision workflow for functionalizing this compound.
Conclusion
The distinct reactivity of the benzylic and aryl bromide moieties in this compound allows for a high degree of regioselectivity in its chemical transformations. By selecting the appropriate reaction conditions—favoring nucleophilic reagents for benzylic substitution or palladium catalysts for aryl cross-coupling—researchers can selectively functionalize either position with high efficiency. This predictable reactivity profile makes this compound a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Careful consideration of the reaction conditions and the potential for competing pathways is essential for achieving the desired synthetic outcome.
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Bromo-4-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of benzyl bromides in nucleophilic substitution reactions is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups are known to decrease the rate of S(_N)2 reactions by destabilizing the electron-rich transition state, while electron-donating groups have the opposite effect. In the case of 3-Bromo-4-fluorobenzyl bromide, both the bromine and fluorine atoms are electron-withdrawing, which is expected to reduce its reactivity compared to unsubstituted benzyl bromide.
Comparative Kinetic Data
To contextualize the reactivity of this compound, the following table summarizes the second-order rate constants for the reactions of various substituted benzyl bromides with different nucleophiles. These reactions are typically second-order, with the rate being dependent on the concentration of both the benzyl bromide and the nucleophile.
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Benzyl bromide | Diphenylamine | Methanol | 30 | 2.47 x 10⁻⁴ |
| p-Nitrobenzyl bromide | Diphenylamine | Methanol | 30 | 9.42 x 10⁻⁴ |
| p-Methylbenzyl bromide | Diphenylamine | Methanol | 30 | 4.62 x 10⁻⁴ |
| p-Bromobenzyl bromide | Diphenylamine | Methanol | 30 | Not Specified |
| Benzyl bromide | Piperidine | Methanol | Not Specified | Not Specified |
| p-Nitrobenzyl bromide | Piperidine | Methanol | Not Specified | Not Specified |
| p-Methylbenzyl bromide | Piperidine | Methanol | Not Specified | Not Specified |
| p-Bromobenzyl bromide | Piperidine | Methanol | Not Specified | Not Specified |
Note: The rate constants for the reaction with diphenylamine were converted from the source's units of s⁻¹ at a specific concentration to L mol⁻¹ s⁻¹ for consistency, assuming the initial concentrations of both reactants were 0.02 mol dm⁻³. Data for other reactions are presented to illustrate the effect of substituents.
Based on the trends observed with other halogen-substituted benzyl bromides, the combined electron-withdrawing effects of the 3-bromo and 4-fluoro substituents would likely result in a slower reaction rate for this compound in nucleophilic substitution reactions compared to unsubstituted benzyl bromide.
Experimental Protocols
The kinetic data presented for substituted benzyl bromides are typically determined using one of the following established methods:
Conductometric Method
This method is suitable for reactions that produce ions, leading to a change in the electrical conductivity of the solution over time.
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Nucleophile (e.g., diphenylamine, piperidine)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Conductivity meter and cell
-
Thermostatically controlled water bath
Procedure:
-
Prepare solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent.
-
Allow the solutions to reach thermal equilibrium in the water bath set to the desired reaction temperature.
-
Initiate the reaction by mixing equal volumes of the two solutions in the conductivity cell.
-
Record the conductance of the reaction mixture at regular time intervals until no significant change is observed.
-
The second-order rate constant (k) can be determined from the plot of 1/(Ct - C0) versus time, where Ct is the conductance at time t and C0 is the initial conductance.
Iodometric Titration Method
This method is applicable when one of the reactants or products can react quantitatively with iodine.
Materials:
-
Substituted benzyl bromide
-
Nucleophile
-
Reaction solvent
-
Sodium thiosulfate solution of known concentration
-
Starch indicator solution
-
Potassium iodide solution
-
An appropriate quenching agent (e.g., a large volume of a solvent in which the reaction is very slow)
Procedure:
-
Initiate the reaction by mixing solutions of the benzyl bromide and the nucleophile of known concentrations at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction.
-
Add a known excess of potassium iodide solution to the quenched aliquot. If the benzyl bromide is the limiting reactant, the unreacted nucleophile (if it's a reducing agent) or a product might react. More commonly, the liberated bromide ion can be oxidized to bromine, which then reacts with iodide to form iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.
-
The concentration of the reactant at each time point can be calculated from the titration results, and the rate constant can be determined using the appropriate integrated rate law.
Visualizations
To better understand the relationships governing these kinetic studies, the following diagrams illustrate a typical experimental workflow and the logical framework of a Hammett analysis.
Caption: A typical workflow for a kinetic study of a benzyl bromide reaction.
Caption: The logical flow of a Hammett analysis for reaction mechanism elucidation.
yield comparison of different synthetic methods for 3-Bromo-4-fluorobenzyl bromide
For researchers and professionals in the fields of pharmaceutical development and organic synthesis, the efficient production of key intermediates is paramount. 3-Bromo-4-fluorobenzyl bromide is a valuable building block in the synthesis of numerous active pharmaceutical ingredients. This guide provides a comparative analysis of two distinct synthetic methods for the preparation of this compound, supported by experimental data to inform the selection of the most suitable method based on yield and starting material availability.
Yield Comparison of Synthetic Methods
The selection of a synthetic route often involves a trade-off between the number of steps, the availability of starting materials, and the overall yield. Below is a summary of the quantitative data for two methods of synthesizing this compound.
| Method | Starting Material | Reagents | Reported Yield (%) |
| Method 1 | 3-Bromo-4-fluorotoluene | N-Bromosuccinimide (NBS), AIBN | 72%[1] |
| Method 2 | 3-bromo-4-fluoro-benzyl alcohol | Phosphorus tribromide (PBr₃) | 89.6%[2] |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below. These protocols are based on published experimental procedures.
Method 1: Radical Bromination of 3-Bromo-4-fluorotoluene
This method utilizes a free radical bromination of the benzylic methyl group of 3-Bromo-4-fluorotoluene.
Procedure: A solution of 3-bromo-4-fluorotoluene (6 mL, 48 mmol) and N-bromosuccinimide (2.7 g, 15 mmol) in 1,2-dichloroethane is prepared. To this solution, 2,2'-azobisisobutyronitrile (AIBN) (16 mg, 0.1 mmol) is added. The reaction mixture is then heated to reflux for 2 hours. After the reaction is complete, the mixture is cooled to room temperature, diluted with 1,2-dichloroethane (40 mL), and washed with water (2 x 50 mL). The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield this compound (9.2 g, 72% yield).[1]
Method 2: Bromination of 3-bromo-4-fluoro-benzyl alcohol
This approach involves the conversion of a benzylic alcohol to the corresponding bromide using phosphorus tribromide.
Procedure: In a vessel, 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol is dissolved in 100 ml of anhydrous toluene. The solution is cooled to a temperature between 0° to 10° C. While stirring, 10 g of phosphorus tribromide is added dropwise. The mixture is then stirred at room temperature for 2 hours. Subsequently, the reaction mixture is poured into 500 ml of water. The organic phase is separated, dried over magnesium sulfate, and the solvent is removed by distillation under a water pump vacuum. The resulting residue is distilled in vacuo to obtain 24 g (89.6% of theory) of 3-bromo-4-fluoro-benzyl bromide with a boiling point of 99°-100° C. at 3 mbars.[2]
Synthetic Route Comparison
The choice between these two synthetic methodologies will likely depend on the availability of the starting materials and the desired yield. Method 2 offers a significantly higher yield, but may require the prior synthesis of 3-bromo-4-fluoro-benzyl alcohol. Method 1, while providing a lower yield, starts from the potentially more readily available 3-Bromo-4-fluorotoluene.
Caption: Comparative workflow of two synthetic routes to this compound.
References
The Biological Potential of Compounds Derived from 3-Bromo-4-fluorobenzyl Bromide: A Comparative Guide
A comprehensive analysis of the biological activities of compounds synthesized from precursors structurally related to 3-Bromo-4-fluorobenzyl bromide reveals a promising landscape for the development of novel therapeutic agents. While direct experimental data on compounds synthesized specifically from this compound is limited in publicly available scientific literature, this guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of structurally similar brominated and fluorinated benzyl derivatives.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured comparison of the biological performance of these compound classes, supported by available experimental data. The inclusion of detailed experimental protocols and visual diagrams of synthetic and signaling pathways aims to facilitate further research and development in this area.
Comparative Analysis of Biological Activities
The introduction of bromine and fluorine atoms into organic molecules can significantly influence their physicochemical properties and biological activities. The 3-bromo-4-fluorobenzyl moiety serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The following sections summarize the key biological activities observed in derivatives of structurally similar precursors.
Anticancer Activity
Several classes of compounds containing a bromo- and fluoro-substituted phenyl ring have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| Benzohydrazide Derivatives | Compound 22 (a 3/4-bromo benzohydrazide derivative) | HCT116 | 1.20 | [1] |
| N-benzyl-5-bromoindolin-2-ones | 4-(p-fluorophenyl)thiazole derivative | MCF-7 | 7.17 | [2] |
| 1,2,3-Triazole Hybrids | Compound 10e (a benzimidazole/1,2,3-triazole hybrid) | MCF-7 | Not specified (potent EGFR inhibitor) | [3][4] |
| 1,2,4-Triazol-3-amine Analogs | Compound 4i (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | Not specified (potent growth inhibition) | [5] |
| Thiazole Derivatives | N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | MDA-MB-435, OVCAR-3, SF-295 | Not specified (high antitumor activity) | [6] |
Note: The compounds listed are derived from precursors structurally similar to this compound and are presented here for comparative purposes.
The data suggests that the incorporation of the bromo- and fluoro-substituted phenyl motif into various heterocyclic scaffolds, such as benzohydrazides, indolinones, and triazoles, can lead to potent anticancer agents. For instance, a 3/4-bromo benzohydrazide derivative exhibited a remarkably low IC50 value of 1.20 µM against the HCT116 human colon cancer cell line[1]. Similarly, N-benzyl-5-bromoindolin-2-one derivatives have shown promising anti-proliferative activity against breast cancer cells[2].
Antimicrobial Activity
The antibacterial and antifungal potential of benzyl bromide derivatives has also been explored, indicating that these compounds can serve as a basis for the development of new antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Compound/Derivative | Microorganism(s) | Activity/MIC Value | Reference |
| Benzohydrazide Derivatives | Compound 12 (a 3/4-bromo benzohydrazide derivative) | Not specified | pMICam = 1.67 µM/ml | [1] |
| Quinazolinone Derivatives | N-acyl-hydrazone-linked quinazolinone derivatives | Candida albicans, Staphylococcus aureus | Moderate to good activity | [7] |
| 1,3,4-Thiadiazole Derivatives | Various derivatives | Bacillus subtilis, Pseudomonas aeruginosa | Moderate antibacterial potential | [8] |
Note: The compounds listed are derived from precursors structurally similar to this compound and are presented here for comparative purposes.
These findings highlight the broad-spectrum antimicrobial potential of compounds featuring the brominated benzyl scaffold.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following are representative protocols for the synthesis and biological evaluation of compounds structurally related to derivatives of this compound.
General Synthesis of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives
This protocol describes a microwave-assisted synthesis, which is an environmentally sustainable and time-efficient method[7].
-
Synthesis of the Quinazolinone Core: A mixture of the appropriate anthranilic acid and acetic anhydride is heated under microwave irradiation to form the corresponding benzoxazinone.
-
Formation of the Hydrazide: The benzoxazinone is then reacted with hydrazine hydrate to yield the quinazolinone hydrazide.
-
Condensation to Form N-Acyl-Hydrazones: The quinazolinone hydrazide is condensed with various substituted benzaldehydes in the presence of a catalytic amount of acid under microwave irradiation to afford the final N-acyl-hydrazone-linked quinazolinone derivatives.
In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard procedure for screening the cytotoxic potential of novel compounds.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000 to 40,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated[9].
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding complex biological and chemical processes. The following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General synthetic workflow for creating diverse heterocyclic compounds.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a synthesized compound.
Conclusion
The structural motif of 3-bromo-4-fluorobenzyl offers a fertile ground for the synthesis of novel, biologically active compounds. The comparative data presented in this guide, drawn from structurally related molecules, strongly suggests that derivatives of this compound are likely to possess significant anticancer and antimicrobial properties. Further research, focusing on the direct synthesis and comprehensive biological evaluation of a library of compounds derived from this starting material, is warranted to fully explore their therapeutic potential. The provided experimental protocols and workflow diagrams serve as a foundation for such future investigations, aiming to accelerate the discovery of new and effective therapeutic agents.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-fluorobenzyl Bromide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety information and detailed procedures for the proper disposal of 3-Bromo-4-fluorobenzyl bromide (CAS RN: 78239-71-1). Adherence to these guidelines is paramount to ensure personnel safety and environmental compliance within a laboratory setting. This chemical is classified as corrosive, capable of causing severe skin burns and eye damage, and may be corrosive to metals. Therefore, meticulous handling and disposal are mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazardous properties. The following table summarizes the key safety information:
| Hazard Classification | GHS Hazard Statements | Precautionary Statements (Handling & Storage) |
| Corrosive to metals (Category 1) | H290: May be corrosive to metals. | P234: Keep only in original container. |
| Skin corrosion/irritation (Sub-category 1B) | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P405: Store locked up. |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a fully buttoned lab coat. All handling of this substance should be conducted within a certified laboratory chemical fume hood.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to transfer it to an approved hazardous waste disposal facility.[1][2][3] However, in a laboratory setting, it is often necessary to neutralize corrosive waste before collection. The following protocol outlines the recommended steps for the safe disposal of this chemical.
Experimental Protocol: Neutralization of this compound Waste
This procedure is designed for small quantities of this compound waste generated during research activities.
Materials:
-
This compound waste
-
10% aqueous solution of sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
Large beaker or flask (at least 5 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate waste container for halogenated organic waste
-
Personal Protective Equipment (as listed above)
Procedure:
-
Segregation: Ensure that the this compound waste is collected in a designated, properly labeled, and compatible container for halogenated organic waste. Do not mix with non-halogenated or other types of chemical waste.
-
Preparation: Conduct the entire neutralization procedure in a certified chemical fume hood. Place the beaker containing the neutralizing solution (10% sodium bicarbonate or soda ash) on a stir plate and begin gentle stirring.
-
Slow Addition: Slowly and carefully add the this compound waste to the neutralizing solution dropwise. Be cautious as the reaction may be exothermic and produce gas.
-
Monitoring: Continuously monitor the reaction. If the reaction becomes too vigorous, cease addition immediately and wait for it to subside.
-
pH Check: After all the waste has been added, continue stirring for at least 30 minutes. Check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8.
-
Adjustment: If the solution is still acidic, slowly add more of the neutralizing agent until the desired pH is reached.
-
Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for halogenated organic waste.
-
Decontamination: Thoroughly decontaminate all glassware and equipment used in the neutralization process with an appropriate solvent (e.g., acetone), and collect the rinsate as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate action is crucial to mitigate hazards.
-
Small Spills: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[4] Cover the spill with the absorbent material, then carefully collect the mixture into a sealed, labeled container for hazardous waste disposal. Do not use water to clean up the spill, as this may exacerbate the situation.[4]
-
Large Spills: For large spills, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department or emergency response team.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations for hazardous waste.[2] It is the responsibility of the waste generator to ensure that the chemical waste is properly characterized, labeled, and disposed of in accordance with all applicable laws.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-Bromo-4-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Bromo-4-fluorobenzyl bromide. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against the hazards associated with this compound, which includes causing severe skin burns and eye damage.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is also recommended. | Protects against splashes and vapors that can cause severe eye damage and irritation. |
| Skin Protection | Gloves: Chemical-resistant gloves. Viton® or Butyl rubber are recommended for extended contact. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact. Double gloving is best practice.Clothing: A chemically resistant apron or lab coat, worn over full-coverage clothing. Fire/flame resistant and impervious clothing should be worn.[2] | Prevents skin contact, which can lead to severe burns.[1] Halogenated aromatic compounds can penetrate some glove materials; selecting the appropriate glove is crucial. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended if handling outside of a certified chemical fume hood or in poorly ventilated areas.[3][4][5] | Protects against the inhalation of harmful vapors and potential respiratory irritation. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial to minimize risks. The following step-by-step plan outlines the procedures from acquisition to final disposal.
1. Pre-Handling and Preparation
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designated Work Area: All handling of this chemical must occur in a designated area, such as a certified chemical fume hood, to control vapor exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials (e.g., sand, vermiculite) should be available in the immediate vicinity. Do not use combustible materials to absorb spills.
2. Handling Protocol
-
Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid chemical within the chemical fume hood to prevent the release of dust and vapors into the laboratory environment.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: If used in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.
3. Post-Handling and Decontamination
-
Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.[1]
4. Waste Collection and Segregation
-
Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.
-
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[6][7] This is due to different disposal requirements and costs.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.
5. Disposal Plan
-
Professional Disposal: The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This typically involves incineration at a permitted facility.[6]
-
On-site Treatment (Not Recommended): Chemical neutralization of halogenated aromatic compounds is a complex process that can generate other hazardous byproducts and should not be attempted by laboratory personnel without specific training and established protocols.
-
Scheduling Pickup: Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service in a timely manner.
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste.[8][9]
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants [mdpi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
